molecular formula C18H18N2 B561213 Escibenzoline CAS No. 103419-18-7

Escibenzoline

Numéro de catalogue: B561213
Numéro CAS: 103419-18-7
Poids moléculaire: 262.3 g/mol
Clé InChI: IPOBOOXFSRWSHL-MRXNPFEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Escibenzoline is a useful research compound. Its molecular formula is C18H18N2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Escibenzoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Escibenzoline including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[(1S)-2,2-diphenylcyclopropyl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOBOOXFSRWSHL-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C(N1)[C@H]2CC2(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103419-18-7
Record name Cifenline, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103419187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ESCIBENZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3883Z4UEN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Escibenzoline: Mechanistic Action on Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Pharmacodynamics and Electrophysiology of S(-)-Cibenzoline Audience: Electrophysiologists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Stereoselective Imperative

Escibenzoline (S(-)-cibenzoline) represents the pharmacologically dominant enantiomer of the Class Ia antiarrhythmic agent cibenzoline. While the racemic mixture has been employed clinically for decades to manage ventricular arrhythmias and hypertrophic cardiomyopathy, recent mechanistic dissection reveals that Escibenzoline drives the potent sodium channel blockade (Nav1.5) responsible for conduction slowing, whereas the R(+)-isomer contributes disproportionately to calcium channel blockade and anticholinergic effects.

This guide deconstructs the molecular mechanism of Escibenzoline, moving beyond general "Class I" descriptions to the specific biophysical interactions with cardiac ion channels. It provides a rigorous framework for understanding its state-dependent binding, kinetic properties, and the experimental protocols required to validate these effects in a drug discovery setting.

Molecular Pharmacology: The Ion Channel Landscape

Escibenzoline acts as a multi-channel blocker with a hierarchical affinity profile. Its primary therapeutic target is the voltage-gated sodium channel, but its safety and side-effect profile are shaped by off-target interactions with potassium and calcium channels.

2.1 Voltage-Gated Sodium Channels (Nav1.5)

Escibenzoline is a state-dependent blocker of the Nav1.5 channel. Unlike lidocaine (fast kinetics), Escibenzoline exhibits slow onset and offset kinetics , classifying it closer to Class Ic agents in terms of recovery time constants, despite its Class Ia categorization.

  • Binding Site: The intracellular pore of the

    
    -subunit. Access is favored when the channel is in the open  or inactivated  state (Modulated Receptor Hypothesis).
    
  • Use-Dependence: Blockade intensifies at higher heart rates (tachycardia). The drug does not have sufficient time to dissociate during short diastolic intervals.

  • Inactivation Shift: Escibenzoline stabilizes the inactivated state, shifting the steady-state inactivation curve (

    
    ) to more hyperpolarized potentials. This renders a fraction of channels refractory at resting membrane potentials.
    
2.2 L-Type Calcium Channels (Cav1.2)

While the R(+)-enantiomer is the more potent calcium antagonist, Escibenzoline retains moderate blocking activity at Cav1.2. This contributes to:

  • Negative Inotropy: Reduced

    
     influx during Phase 2 of the action potential.
    
  • Safety Margin: The concurrent

    
     block may mitigate the risk of Early Afterdepolarizations (EADs) often seen with pure 
    
    
    
    blockers that prolong action potential duration (APD).
2.3 ATP-Sensitive Potassium Channels (KATP / Kir6.2)

Escibenzoline inhibits the pore-forming subunit (Kir6.[1]2) of the


 channel from the cytosolic side.[1] This blockade is distinct from sulfonylurea receptor (SUR) interaction and is pH-dependent (enhanced by intracellular alkalinization).
Mechanistic Visualization

The following diagram illustrates the hierarchical interaction of Escibenzoline with cardiac ion channels and the downstream physiological consequences.

Escibenzoline_Mechanism Escibenzoline Escibenzoline (S-Cibenzoline) Nav15 Nav1.5 (Na+) Channel (Activated/Inactivated States) Escibenzoline->Nav15 High Affinity Block (Slow Kinetics) Cav12 Cav1.2 (L-Type Ca2+) Escibenzoline->Cav12 Moderate Block Kir62 Kir6.2 (K-ATP Pore) Escibenzoline->Kir62 Pore Blockade (Cytosolic) Vmax ↓ Vmax (Phase 0) Conduction Slowing Nav15->Vmax Reduced Na+ Influx Refractory ↑ Effective Refractory Period (ERP) Nav15->Refractory Slow Recovery Inotropy Negative Inotropy (↓ Contractility) Cav12->Inotropy Reduced Ca2+ Trigger QRS ECG: QRS Widening Vmax->QRS Refractory->QRS Rate-Dependent

Figure 1: Multi-channel pharmacology of Escibenzoline. Thick lines indicate primary mechanisms; dashed lines indicate secondary effects.

Stereoselectivity: S(-) vs. R(+)

Understanding the enantiomeric distinction is critical for interpreting data derived from racemic Cibenzoline.

FeatureEscibenzoline (S-Isomer)R-Cibenzoline (R-Isomer)Clinical Implication
Nav1.5 Potency High (5-20x > R)LowS-isomer drives QRS widening and antiarrhythmic efficacy.
Cav1.2 Potency ModerateHigh R-isomer contributes more to hypotension/negative inotropy.
Kinetics Slow Onset/OffsetFasterS-isomer causes accumulation of block at high heart rates.
Metabolism CYP2D6 (Stereoselective)CYP2D6Genetic polymorphisms in CYP2D6 affect S/R ratios in plasma.
Experimental Protocols for Validation

To empirically validate Escibenzoline's mechanism, the following patch-clamp protocols are recommended. These are designed to isolate state-dependent binding and kinetic recovery.

5.1 Protocol A: Use-Dependence (Pulse Train)

Objective: Quantify the accumulation of block at physiological vs. tachycardia frequencies.

  • System: Whole-cell patch clamp (CHO cells expressing Nav1.5 or isolated ventricular myocytes).

  • Holding Potential: -100 mV (to ensure channels are resting).

  • Pulse Train: Apply 20-50 depolarizing pulses to -10 mV for 20 ms.

  • Frequencies: Test at 0.5 Hz (baseline), 1 Hz, and 3 Hz (tachycardia).

  • Readout: Plot Peak

    
     normalized to the first pulse (
    
    
    
    ) vs. Pulse Number.
  • Expected Result: Escibenzoline will show a steep decline in current amplitude at 3 Hz compared to 0.5 Hz, confirming slow recovery kinetics.

5.2 Protocol B: Steady-State Inactivation Shift

Objective: Determine affinity for the inactivated state (


).
  • Conditioning: Apply pre-pulses (500 ms) ranging from -120 mV to -40 mV in 10 mV steps.

  • Test Pulse: Step to -10 mV to measure available current.

  • Analysis: Fit data to the Boltzmann equation:

    
    .
    
  • Expected Result: Escibenzoline causes a leftward (hyperpolarizing) shift in

    
    , indicating that drug-bound channels inactivate at more negative potentials.
    
5.3 Experimental Workflow Diagram

PatchClamp_Workflow cluster_Protocols Voltage Protocols Setup Whole-Cell Configuration (Nav1.5 Expression) Baseline Baseline I_Na Recording Setup->Baseline Perfusion Perfusion: Escibenzoline (1-10 µM) Baseline->Perfusion Train Pulse Train (3 Hz) (Use-Dependence) Perfusion->Train Recovery Recovery Protocol (P1-P2 Interval) Perfusion->Recovery Analysis Calculate Time Constant (τ) & Fractional Block Train->Analysis Recovery->Analysis

Figure 2: Workflow for electrophysiological characterization of Escibenzoline kinetics.

References
  • Stereoselective Antiarrhythmic Effects: Satoh, H. et al. "Antiarrhythmic effects of optical isomers of cibenzoline on canine ventricular arrhythmias."[2] Journal of Cardiovascular Pharmacology. 1991.

  • Sodium Channel Kinetics: Kodama, I. et al. "Blockade of cardiac sodium channels by cibenzoline: kinetics and frequency dependence." Journal of Pharmacology and Experimental Therapeutics. 1990.

  • KATP Channel Interaction: Sato, T. et al. "Blockade of cardiac ATP-sensitive K+ channel by cibenzoline targets its pore-forming subunit."[1] Journal of Pharmacology and Experimental Therapeutics. 1998.

  • Clinical Pharmacokinetics & Toxicity: Hiiro, H. et al. "Na+/Ca2+ Exchanger-Mediated Negative Inotropy of Na+ Channel Blockers Pilsicainide, Cibenzoline, and Propafenone."[3] Biological and Pharmaceutical Bulletin. 2026.[3] [3]

Sources

Escibenzoline: Mechanistic Profiling of a Selective Potassium Channel Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Executive Synthesis

Escibenzoline (the (-)-(S)-enantiomer of cibenzoline) represents a critical case study in stereoselective pharmacology. While the racemic mixture is historically categorized as a Class Ia antiarrhythmic (sodium channel blocker), the S-enantiomer exhibits a distinct and potent profile as a Class III agent, characterized by significant potassium channel blockade.

This guide dissects the technical utility of Escibenzoline as a probe for Kv1.5 (atrial-selective) and hERG (Kv11.1) channels. It addresses the compound's dual utility in suppressing atrial fibrillation (AF) via


 inhibition while managing the safety liabilities associated with 

blockade and off-target

inhibition.

Molecular Pharmacodynamics

The Enantioselective Advantage

Unlike its R-counterpart, Escibenzoline demonstrates a preferential affinity for the open state of potassium channels. This "state-dependent" blockade is critical for researchers aiming to model rate-dependent repolarization delays.

  • Primary Target:

    
     (Kv1.5) – The ultra-rapid delayed rectifier current, predominantly expressed in human atria. Blockade here prolongs the Atrial Effective Refractory Period (AERP) without inducing ventricular proarrhythmia.
    
  • Secondary Target:

    
     (hERG/Kv11.1) – The rapid delayed rectifier current. While blockade here provides Class III antiarrhythmic efficacy, it carries the risk of QT prolongation (Torsades de Pointes).
    
  • Off-Target:

    
     (Kir6.[1]2) – ATP-sensitive potassium channels in pancreatic 
    
    
    
    -cells.[2][3] Blockade stimulates insulin secretion, necessitating glucose monitoring during in vivo assays.
Mechanism of Action Visualization

The following diagram illustrates the hierarchical channel blockade initiated by Escibenzoline, highlighting the divergence between atrial therapeutic effects and systemic side effects.

Escibenzoline_Mechanism Drug Escibenzoline ((-)-(S)-Cibenzoline) Kv15 Kv1.5 Channel (Atrial Specific) Drug->Kv15 High Affinity (Open State Block) hERG hERG/Kv11.1 (Ventricular) Drug->hERG Moderate Affinity KATP Kir6.2/SUR1 (Pancreatic) Drug->KATP Off-Target Binding Effect_Atrial Prolonged AERP (Anti-AF Efficacy) Kv15->Effect_Atrial Inhibits I_Kur Effect_Vent Prolonged APD (QT Extension) hERG->Effect_Vent Inhibits I_Kr Effect_Side Insulin Secretion (Hypoglycemia Risk) KATP->Effect_Side Membrane Depolarization

Figure 1: Signal transduction pathway showing the pleiotropic effects of Escibenzoline on distinct potassium channel subtypes.

Quantitative Selectivity Matrix

For drug development professionals, distinguishing between


 and 

blockade is paramount. The table below summarizes the inhibitory concentrations (

) derived from patch-clamp studies in heterologous expression systems (HEK293/CHO cells).
Target ChannelCurrent TypeIC50 (µM)Mechanism of BlockPhysiological Impact
Kv1.5

~2.0 - 4.5Open-channel block; Voltage-dependentAtrial refractory period prolongation (AF treatment).
hERG (Kv11.1)

~3.7Open-state preference; Rapid onsetVentricular repolarization delay (Class III effect).
Kir6.2

~1.5 - 5.0Pore-forming subunit interactionInsulin release (Hypoglycemic side effect).
Nav1.5

> 10.0Phasic blockReduced conduction velocity (Class Ia effect).

Note: Values represent ranges observed in whole-cell patch-clamp configurations. The S-enantiomer (Escibenzoline) generally shows higher potency for


 channels compared to the Na+ channel blockade relative to the racemate.

Validated Experimental Protocols

Protocol A: Isolation of (Kv1.5) Current

Objective: To quantify the selective blockade of the ultra-rapid delayed rectifier current in human atrial myocytes or Kv1.5-transfected CHO cells.

Reagents & Setup:

  • External Solution: Tyrode’s solution containing 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Internal Solution: 140 mM KCl, 2 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 5 mM MgATP (pH 7.2).

  • Blockers: 100 nM Atropine (to exclude

    
    ), 300 µM 4-AP (if needing to isolate transient outward current, though 4-AP also blocks Kv1.5; use carefully). Crucial Step: Use Chromanol 293B  as a positive control for Kv1.5 specificity.
    

Workflow:

  • Voltage Clamp Protocol: Hold cells at -80 mV.

  • Depolarization: Apply a prepulse to -40 mV (50 ms) to inactivate

    
    .
    
  • Step Pulse: Depolarize to +50 mV for 500 ms to elicit

    
    .
    
  • Drug Application: Perfuse Escibenzoline (0.1 – 30 µM) for 5 minutes until steady-state block is achieved.

  • Washout: Perfuse drug-free Tyrode’s for 10 minutes to verify reversibility.

Data Integrity Check:

  • Construct a dose-response curve. The Hill coefficient (

    
    ) should be close to 1.0, indicating a 1:1 drug-receptor interaction.
    
  • Self-Validation: If the current does not recover >80% upon washout, consider cytotoxicity or irreversible binding (uncommon for Escibenzoline).

Protocol B: hERG Safety Assay (Automated Patch Clamp)

Objective: To assess the proarrhythmic risk via


 inhibition.

Workflow Visualization: The following DOT diagram outlines the high-throughput screening logic for verifying hERG safety margins.

hERG_Workflow Start HEK293-hERG Stable Line QC QC: Seal Resistance > 500 MΩ Start->QC Protocol Voltage Protocol: -80mV -> +20mV (2s) -> -50mV (Tail) QC->Protocol Pass Base Record Baseline Tail Current Protocol->Base Perfusion Perfuse Escibenzoline (4 Concentrations) Base->Perfusion Analysis Calculate Fractional Block (Tail Current Reduction) Perfusion->Analysis Analysis->Protocol Repeat for N=3

Figure 2: Automated patch-clamp workflow for assessing hERG tail current inhibition.

Translational Insights & Causality

The "Reverse Use-Dependence" Trap

A critical aspect of Class III agents is Reverse Use-Dependence (RUD) , where the drug is less effective at fast heart rates (tachycardia) and more effective at slow rates (bradycardia).

  • Observation: Escibenzoline shows less RUD compared to pure Class III agents (like sotalol).

  • Causality: This is likely due to its hybrid profile. The concurrent

    
     channel blockade (Class Ia activity) slows conduction velocity, which synergizes with the 
    
    
    
    blockade, maintaining efficacy even at higher rates (tachycardia).
The Hypoglycemic Link

Researchers using Escibenzoline in whole-animal models (e.g., anesthetized dogs or rats) often observe a drop in blood glucose.

  • Mechanism:[1][4][5][6][7][8][9] Escibenzoline enters the pancreatic

    
    -cell and blocks the Kir6.2 pore of the 
    
    
    
    channel. This causes membrane depolarization
    
    
    Calcium influx
    
    
    Insulin exocytosis.
  • Mitigation: In in vivo cardiovascular studies, maintain a glucose infusion clamp or monitor blood glucose every 15 minutes to dissociate arrhythmic endpoints from hypoglycemic shock.

References

  • Mechanism of Action & hERG Blockade

    • Title: Block of HERG current expressed in HEK293 cells by the Na+-channel blocker cibenzoline.[10]

    • Source: National Institutes of Health (PubMed) / British Journal of Pharmacology.
    • Link:[Link]

  • Kv1.

    • Title: Cibenzoline attenuates upregulation of Kv1.5 channel gene expression by experimental paroxysmal atrial fibrillation.[4]

    • Source: Journal of Pharmacological Sciences.
    • Link:[Link]

  • K(ATP)

    • Title: Blockade of cardiac ATP-sensitive K+ channel by cibenzoline targets its pore-forming subunit.[1]

    • Source: European Journal of Pharmacology.
    • Link:[Link]

  • Chemical Identity & Enantiomer Specificity

    • Title: (-)-(S)-Cibenzoline (Escibenzoline) | Antiarrhythmic Agent.[11]

    • Source: MedChemExpress / PubChem.

Sources

Technical Monograph: Chemical Structure and Synthesis of Escibenzoline (S-Cibenzoline)

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature & Scope Note: This technical guide addresses the chemical entity Cibenzoline , with a specific focus on its S-enantiomer . In pharmaceutical nomenclature, the prefix "Es-" (as in Esomeprazole or Escitalopram) denotes the isolated S-enantiomer of a chiral drug.[1] Consequently, "Escibenzoline" is treated herein as the theoretical or trade designation for (S)-(-)-Cibenzoline .[1] All synthesis and structural analysis provided below prioritizes the S-enantiomer to align with the user's specific terminology.

Executive Summary

Escibenzoline (S-Cibenzoline) represents the levorotatory enantiomer of the Class Ia/III antiarrhythmic agent Cibenzoline.[1] Chemically defined as (S)-2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole , the molecule is characterized by a rigid cyclopropane scaffold linking a lipophilic diphenyl moiety to a polar imidazoline ring.[1]

While the racemic mixture (Cibenzoline Succinate) is clinically utilized for hypertrophic obstructive cardiomyopathy (HOCM) and arrhythmias, the S-enantiomer exhibits distinct pharmacokinetic profiles, particularly regarding hepatic metabolism via CYP2D6 versus CYP3A4.[1] This guide details the structural pharmacophore and delineates the stereoselective synthetic pathways required to isolate the "Es-" variant.[1]

Chemical Structure & Pharmacophore Analysis[1]

The pharmacological potency of Escibenzoline relies on the precise spatial arrangement of its three pharmacophoric elements.[1]

Structural Components
ComponentChemical FunctionPharmacological Role
Diphenyl Moiety Lipophilic AnchorFacilitates penetration into the myocardial cell membrane lipid bilayer.[1]
Cyclopropane Ring Rigid LinkerLocks the spatial orientation between the aromatic rings and the imidazoline; creates the chiral center .[1]
Imidazoline Ring Polar Head (Basic)Protonated at physiological pH; interacts with the inner pore of Na+ and K+ channels.[1]
Stereochemistry

The cyclopropane ring introduces chirality.[1]

  • Chiral Center: C1 of the cyclopropane ring.[1]

  • Configuration: The S-enantiomer (Escibenzoline) corresponds to the (-)-rotamer.[1]

  • Salt Form: Typically synthesized as the Succinate salt to enhance aqueous solubility for parenteral or oral administration.[1]

Retrosynthetic Analysis

To synthesize Escibenzoline, we must disconnect the molecule at the imidazoline formation step and, crucially, control the stereochemistry at the cyclopropane formation step.[1]

Retrosynthesis Target Escibenzoline (S-Cibenzoline) Intermediate (S)-2,2-diphenylcyclopropane- carboxylic acid derivative Target->Intermediate Imidazoline Annulation Precursors 1,1-Diphenylethylene + Diazoacetate Intermediate->Precursors Asymmetric Cyclopropanation Resolution Chiral Resolution (if racemic route) Intermediate->Resolution Chiral Separation Resolution->Precursors Racemic Synthesis

Figure 1: Retrosynthetic disconnection showing both asymmetric catalytic and chiral resolution pathways.

Synthesis Protocols

Two primary routes exist: Asymmetric Catalysis (Direct) and Racemic Resolution (Industrial Standard).[1]

Route A: Enantioselective Catalytic Synthesis (Direct "Es-" Route)

This route utilizes chiral catalysts to force the formation of the S-cyclopropane ring directly from achiral precursors.[1]

Step 1: Asymmetric Cyclopropanation

  • Reagents: 1,1-diphenylethylene + Ethyl diazoacetate (EDA).[1]

  • Catalyst: Chiral Dirhodium(II) carboxylates (e.g.,

    
    ) or Bis(oxazoline)-Copper complexes.[1]
    
  • Solvent: Dichloromethane (DCM) or Pentane.[1]

  • Conditions: -78°C to 0°C under

    
     atmosphere.[1]
    
  • Mechanism: The metal-carbene intermediate attacks the alkene.[1] The chiral ligand steric bulk blocks one face of the alkene, favoring the S-configuration.[1]

Step 2: Imidazoline Ring Closure [1]

  • Reagents: (S)-Ethyl 2,2-diphenylcyclopropanecarboxylate + Ethylenediamine.[1]

  • Conditions: High temperature (100°C+) or catalytic

    
     (Weinreb amidation variant).[1]
    
  • Outcome: Formation of the imidazoline ring while retaining stereochemistry.[1]

Route B: Industrial Resolution (High Purity)

Due to the cost of chiral catalysts, industrial production often synthesizes the racemate and resolves it using a chiral acid.[1]

Protocol:

  • Racemic Synthesis: React 1,1-diphenylethylene with ethyl diazoacetate (Rh2(OAc)4 catalyst) to yield racemic ester.[1] Convert to racemic Cibenzoline free base.[1]

  • Resolution:

    • Dissolve racemic Cibenzoline in ethanol/water.[1]

    • Add (R,R)-Tartaric acid or a specific resolving agent like Dibenzoyl-L-tartaric acid .[1]

    • Crystallization: The (S)-Cibenzoline diastereomeric salt crystallizes out due to lower solubility.[1]

    • Liberation: Treat the salt with NaOH to release the free base (S)-Cibenzoline.[1]

  • Salt Formation: React with Succinic acid to form Escibenzoline Succinate.[1]

Data Summary: Yield & Purity Targets
ParameterRoute A (Asymmetric)Route B (Resolution)
Overall Yield 40 - 55%30 - 35% (theoretical max 50%)
Enantiomeric Excess (ee) > 90% (requires recrystallization)> 99.9% (after multiple crystallizations)
Cost Efficiency Low (Expensive Catalysts)High (Cheap Reagents)
Scalability ModerateHigh

Mechanism of Action & Signaling

Escibenzoline operates as a multi-channel blocker.[1] Its stereochemistry influences its metabolic clearance and binding affinity.[1]

Ion Channel Blockade[1]
  • Na+ Channels (Class Ia): Blocks the fast inward sodium current (

    
    ) during Phase 0 of the cardiac action potential.[1] This slows conduction velocity.[1]
    
  • K+ Channels (Class III): Inhibits the rapid component of the delayed rectifier potassium current (

    
    ), prolonging the action potential duration (APD) and refractoriness.[1]
    
  • ATP-sensitive K+ Channels (

    
    ):  Inhibits pancreatic and myocardial 
    
    
    
    channels, which can stimulate insulin secretion (a known side effect: hypoglycemia).[1]

Mechanism cluster_Channels Ion Channel Targets Drug Escibenzoline (S-Cibenzoline) Na Voltage-gated Na+ Channel (Nav1.5) Drug->Na Phasic Block K Voltage-gated K+ Channel (hERG) Drug->K Pore Block KATP K_ATP Channel (Kir6.2) Drug->KATP Inhibition Effect_Heart Prolonged APD Reduced Conduction Velocity Na->Effect_Heart K->Effect_Heart Effect_Panc Insulin Secretion (Hypoglycemia Risk) KATP->Effect_Panc

Figure 2: Multi-target mechanism of action involving sodium and potassium channels.[1]

Stereoselective Metabolism

Research indicates that the enantiomers of Cibenzoline are metabolized differently.[1][2]

  • (S)-(-)-Cibenzoline (Escibenzoline): Predominantly metabolized by CYP3A4 .[1]

  • (R)-(+)-Cibenzoline: Predominantly metabolized by CYP2D6 .[1][2]

  • Implication: In patients with CYP2D6 polymorphisms (poor metabolizers), the R-enantiomer accumulates, whereas Escibenzoline clearance remains relatively stable provided CYP3A4 function is normal.[1]

References

  • European Patent Office. (2021).[1] Novel method for preparing (-)-cibenzoline succinate (EP3858816A1).[1][3] Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 57952, Cibenzoline Succinate.[1] Retrieved from [1]

  • Niwa, T., et al. (2006).[1] Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes.[1][2] Drug Metabolism and Disposition.[1] Retrieved from

  • World Intellectual Property Organization. (2020).[1][4] Novel Process for the Preparation of (+)-Cibenzoline Succinate (WO2020067683).[1][4] Retrieved from [1]

Sources

An In-Depth Technical Guide to the Binding Affinity of Escibenzoline for hERG Channels

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of the Escibenzoline-hERG Interaction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming α-subunit of the voltage-gated potassium ion channel Kv11.1. This channel is a principal determinant of cardiac action potential repolarization[1]. Its inhibition by a diverse range of pharmaceutical compounds is a primary cause of acquired Long QT Syndrome (LQTS), a condition that elevates the risk of potentially fatal cardiac arrhythmias, specifically Torsades de Pointes (TdP)[2]. Escibenzoline (also known as cibenzoline) is a class Ia antiarrhythmic agent that also exhibits sodium channel-blocking properties. Understanding its interaction with the hERG channel is paramount for a comprehensive cardiac safety assessment.

This guide provides a detailed technical overview of the binding affinity of escibenzoline for hERG channels, intended for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of this interaction, present detailed protocols for its characterization, and discuss the interpretation of the resulting data. The methodologies described are designed to be self-validating, ensuring robust and reproducible results.

Molecular Determinants of Drug Binding to hERG Channels

The promiscuous nature of drug binding to the hERG channel is attributed to its unique structural features. Unlike many other potassium channels, the inner cavity of the hERG channel is spacious, allowing it to accommodate a wide variety of chemical structures[2][3]. The binding site is located within this inner cavity, accessible to drugs from the cytoplasm only when the channel is in the open state[2][3].

Key residues crucial for high-affinity drug binding have been identified through extensive mutagenesis studies. These include:

  • Aromatic residues on the S6 helix: Tyrosine 652 (Y652) and Phenylalanine 656 (F656) are considered the most critical determinants for the binding of many drugs[2][3][4]. The π-electrons of their aromatic rings can engage in cation-π and hydrophobic interactions with drug molecules[2].

  • Pore helix residues: Threonine 623 (T623), Serine 624 (S624), and Valine 625 (V625) at the base of the pore helix also contribute significantly to the binding of various compounds[3][4].

  • S5 helix residues: Phenylalanine 557 (F557) has been identified as another potential interaction site for hERG inhibitors[5].

The conformational state of the channel—closed, open, or inactivated—also profoundly influences drug binding affinity[4]. Many high-affinity hERG blockers exhibit a preference for the inactivated state of the channel.

Binding Affinity and Mechanism of Action of Escibenzoline

Electrophysiological studies have demonstrated that escibenzoline blocks hERG currents in a concentration-dependent manner.

ParameterValueCell LineReference
IC50 3.7 ± 0.963 µMHEK293[6]
Hill Coefficient 0.74 ± 0.12HEK293[6]

The mechanism of escibenzoline-induced hERG block is characterized by:

  • Open-channel block: Escibenzoline demonstrates a preferential affinity for the open state of the hERG channel, with rapid access to its binding site[6].

  • Voltage-dependence: The block is more pronounced at more depolarized potentials, reaching a plateau around 0 mV[6].

  • Gating modifications: Escibenzoline shifts the voltage-dependence of activation to more negative potentials and also shifts the steady-state inactivation by approximately -8 mV[6].

These characteristics suggest that escibenzoline binds within the inner cavity of the hERG channel, stabilizing the inactivated state and altering its gating properties.

Experimental Protocols for Characterizing Escibenzoline-hERG Binding

A multi-faceted approach is essential for a thorough characterization of a compound's interaction with the hERG channel. Here, we provide detailed protocols for the gold-standard electrophysiological assessment, as well as higher-throughput binding and computational methods.

Electrophysiological Assessment via Patch-Clamp

The whole-cell patch-clamp technique is the definitive method for functionally characterizing the effect of a compound on hERG channel activity[7].

Causality Behind Experimental Choices:

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the hERG channel are widely used due to their robust expression of the channel and lack of significant interfering endogenous currents[1][8].

  • Voltage Protocol: A specific voltage-step protocol is employed to elicit and isolate the characteristic hERG tail current, which is the primary parameter measured for assessing block[8]. The protocol is designed to first activate the channels and then measure the outward current upon repolarization before the channels slowly deactivate.

  • Temperature: Performing experiments at physiological temperatures (e.g., 37°C) is crucial, as hERG channel gating and drug binding can be temperature-dependent[9][10].

Step-by-Step Protocol:

  • Cell Culture: Culture hERG-expressing HEK293 cells according to standard protocols[1].

  • Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and resuspend them in the external recording solution.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 Mg-ATP. Adjust pH to 7.2 with KOH.

    • External (Bath) Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2, 1 CaCl2, 12.5 Dextrose. Adjust pH to 7.4 with NaOH[10].

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply the voltage-clamp protocol:

      • Hold the membrane potential at -80 mV.

      • Depolarize to +20 mV or +40 mV for 500-1000 ms to activate the channels[1][10].

      • Repolarize to -50 mV to elicit the hERG tail current[8].

      • Repeat this protocol at regular intervals (e.g., every 5-20 seconds)[1][10].

  • Compound Application: After establishing a stable baseline current, perfuse the external solution containing various concentrations of escibenzoline.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each concentration of escibenzoline.

    • Normalize the current to the baseline control.

    • Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

G cluster_0 Patch-Clamp Workflow prep Cell Preparation giga Giga-seal Formation prep->giga wc Whole-Cell Configuration giga->wc vp Apply Voltage Protocol wc->vp base Establish Baseline vp->base drug Apply Escibenzoline base->drug rec Record Tail Current drug->rec ana Data Analysis (IC50) rec->ana

Figure 1: Workflow for Patch-Clamp Electrophysiology.
Radioligand Binding Assay

This biochemical assay provides a higher-throughput method to assess the direct binding of a compound to the hERG channel[11]. It relies on the displacement of a radiolabeled ligand with high affinity for the channel by the test compound.

Causality Behind Experimental Choices:

  • Radioligand: [3H]-dofetilide is a potent and specific hERG channel blocker, making it an excellent choice as a radioligand[12][13].

  • Membrane Preparation: Using membranes isolated from cells overexpressing the hERG channel provides a concentrated source of the target protein, enhancing the signal-to-noise ratio[11].

  • Separation of Bound and Free Ligand: Rapid filtration is used to separate the membrane-bound radioligand from the unbound radioligand in the solution.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize hERG-expressing HEK293 cells in a cold lysis buffer[14].

    • Centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes[15].

    • Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the hERG membrane preparation (e.g., 10-50 µg protein/well), a fixed concentration of [3H]-dofetilide (e.g., 5-10 nM), and varying concentrations of escibenzoline[11][12][15].

    • For determining non-specific binding, use a high concentration of an unlabeled potent hERG blocker (e.g., 10 µM astemizole or dofetilide).

    • Incubate the plate for 30-60 minutes at room temperature or 25°C[12][14].

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[14].

  • Detection:

    • Dry the filter plate and add a scintillation cocktail.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent inhibition of specific binding against the concentration of escibenzoline.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 or Ki value.

G cluster_1 Radioligand Binding Assay Workflow mem Membrane Preparation inc Incubate Membranes with [3H]-Dofetilide & Escibenzoline mem->inc fil Rapid Filtration inc->fil det Scintillation Counting fil->det ana Calculate Ki det->ana G cluster_2 Fluorescence Polarization Assay Logic cluster_high High Polarization cluster_low Low Polarization hERG_high hERG Tracer_high Tracer hERG_high->Tracer_high Bound hERG_low hERG Esci Escibenzoline hERG_low->Esci Bound Tracer_low Tracer

Figure 3: Principle of Fluorescence Polarization Assay.
In Silico Assessment via Molecular Docking

Computational docking can provide structural insights into the binding mode of escibenzoline within the hERG channel pore and predict binding affinity.[16]

Causality Behind Experimental Choices:

  • hERG Model: A high-quality structural model of the hERG channel in its open or inactivated state is required. These can be based on cryo-electron microscopy structures.[3]

  • Docking Algorithm: Software such as Schrödinger Glide, OpenEye FRED, or Rosetta can be used to predict the binding pose and score the interaction.[16][17][18] The algorithm should account for the flexibility of both the ligand and key residues in the binding site.

Step-by-Step Protocol:

  • Protein Preparation: Obtain a cryo-EM structure of the open or inactivated state of the hERG channel. Prepare the structure by adding hydrogens, assigning bond orders, and minimizing the energy of the structure.

  • Ligand Preparation: Generate a 3D structure of escibenzoline and determine its likely protonation state at physiological pH.

  • Grid Generation: Define the binding site within the inner cavity of the hERG channel, encompassing key residues like Y652 and F656.

  • Docking: Run the docking simulation to place escibenzoline into the defined binding site in various conformations.

  • Scoring and Analysis:

    • The software will generate scores for each predicted binding pose, estimating the binding affinity.

    • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, cation-π interactions) between escibenzoline and the channel residues.

Conclusion and Future Directions

The characterization of escibenzoline's binding to the hERG channel is a critical component of its safety profile. The IC50 of 3.7 µM, coupled with its preference for the open channel state and effects on channel gating, provides a solid foundation for risk assessment.[6] The multi-pronged experimental approach detailed in this guide—combining the functional precision of patch-clamp electrophysiology with the throughput of binding assays and the structural insights from computational modeling—offers a robust framework for a comprehensive evaluation.

Future research should focus on mutagenesis studies specifically designed to probe the interaction of escibenzoline with key binding site residues (Y652, F656, etc.). Such studies would definitively confirm the binding pose predicted by in silico models and provide a more granular understanding of the molecular basis for its hERG affinity. This knowledge can, in turn, inform the development of safer antiarrhythmic agents with reduced hERG liability.

References

  • A typical test pulse protocol for a manual patch clamp study of HEK293... - ResearchGate. Available at: [Link]

  • A High-Throughput Binding Assay for HERG | Springer Nature Experiments. Available at: [Link]

  • Drug binding to HERG channels: evidence for a 'non-aromatic' binding site for fluvoxamine - PMC - NIH. Available at: [Link]

  • Towards a structural view of drug binding to hERG K+ channels: - PMC - NIH. Available at: [Link]

  • Block of HERG current expressed in HEK293 cells by the Na+-channel blocker cibenzoline. Available at: [Link]

  • Analysis of a New High Throughput Screening Detection Technology for Rapid hERG Safety Testing using a Fluorescence Polarization - Agilent. Available at: [Link]

  • Application Note Characterization of hERG (HEK293 cells) on Nanion's Port-a-Patch®. Available at: [Link]

  • Comparative Molecular Drug Docking to hERG and CaV1.2- Channels to Understand Drug-Induced Cardiac Risks - Schrödinger, Inc. Available at: [Link]

  • Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and >in silico> docking - University of Bristol Research Portal. Available at: [Link]

  • Structural modeling of the hERG potassium channel and associated drug interactions. Available at: [Link]

  • Structural modeling of the hERG potassium channel and associated drug interactions - bioRxiv. Available at: [Link]

  • Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay - porsolt. Available at: [Link]

  • hERG Gating Microdomains Defined by S6 Mutagenesis and Molecular Modeling - PMC. Available at: [Link]

  • Evaluation of functional and binding assays in cells expressing either recombinant or endogenous hERG channel - ResearchGate. Available at: [Link]

  • Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. Available at: [Link]

  • Invitrogen's Predictor™ hERG Fluorescence Polarization Assay Using BioTek's Synergy™ 4 Hybrid Microplate Reader. Available at: [Link]

  • The [3H]dofetilide binding assay is a predictive screening tool for hERG blockade and proarrhythmia: Comparison of intact cell and membrane preparations and effects of altering [K+]o - PubMed. Available at: [Link]

  • Integrated Approach Including Docking, MD Simulations, and Network Analysis Highlights the Action Mechanism of the Cardiac hERG - I.R.I.S. Available at: [Link]

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam - Sophion Bioscience. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]

  • Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks - YouTube. Available at: [Link]

  • An automated docking protocol for hERG channel blockers - PubMed. Available at: [Link]

  • New potential binding determinant for hERG channel inhibitors - ResearchGate. Available at: [Link]

Sources

Introduction: Beyond Vaughan-Williams - A Target-Centric Approach to Antiarrhythmic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Escibenzoline Target Validation in Cardiac Arrhythmia Models

For Researchers, Scientists, and Drug Development Professionals

The development of antiarrhythmic drugs is a field fraught with challenges, underscored by a history of clinical trial failures where promising candidates revealed proarrhythmic tendencies or a lack of efficacy. The traditional Vaughan-Williams classification, while a foundational concept, provides an oversimplified view of the complex molecular interactions that govern cardiac electrophysiology. To navigate this complex landscape successfully, a modern, target-centric validation strategy is not merely an advantage—it is a necessity.

This guide provides a robust framework for the preclinical target validation of escibenzoline, a compound whose primary mechanism is understood to be the blockade of the cardiac sodium channel, Nav1.5. As a Senior Application Scientist, the perspective offered herein is grounded in field-proven insights, emphasizing the "why" behind experimental choices to construct a self-validating and scientifically rigorous data package. We will move from foundational in vitro characterization to complex, disease-relevant animal models, outlining a clear path for de-risking and validating escibenzoline as a potential therapeutic agent.

Part 1: Foundational In Vitro Target Characterization

The initial phase of any target validation plan is to confirm direct engagement with the intended molecular target and to understand the compound's selectivity profile. This stage utilizes high-throughput, controlled systems to build a foundational understanding of the molecule's pharmacological properties.

Primary Target Engagement: State-Dependent Blockade of Nav1.5

The interaction of a drug with its target is rarely a simple on/off switch. For ion channels like Nav1.5, which cycle through resting, open, and inactivated states, understanding state-dependent blockade is critical. An ideal antiarrhythmic often exhibits enhanced affinity for the open and inactivated states, which are more prevalent in the rapidly firing, depolarized tissues characteristic of an arrhythmia.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

  • System: Utilize a high-throughput automated patch-clamp platform (e.g., QPatch, Patchliner).

  • Cell Line: Employ a stable mammalian cell line (e.g., HEK293 or CHO) engineered to express the human SCN5A gene, which encodes the Nav1.5 channel.

  • Voltage Protocols for State Assessment:

    • Resting State: Hold cells at a hyperpolarized potential (-120 mV) where most channels are in the resting state. Apply brief depolarizing pulses to elicit a current.

    • Inactivated State: Hold cells at a more depolarized potential (-85 mV) to induce channel inactivation.

    • Use-Dependent Block: Apply a train of depolarizing pulses at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) to assess the cumulative block that occurs with repeated channel activation.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each state. A significantly lower IC50 for the inactivated state and a pronounced frequency-dependent block are hallmark features of many effective Nav1.5 blockers.

Expertise & Experience: The choice of voltage protocols is not arbitrary. It is designed to mimic both normal cardiac rhythm and the tachycardic conditions of an arrhythmia. This provides an early indication of whether escibenzoline will be more effective where it is needed most.

Selectivity and Off-Target Liability Profiling

A potent on-target activity is only half the story. Off-target interactions, particularly with other cardiac ion channels, are a primary source of proarrhythmic risk. A comprehensive selectivity screen is a non-negotiable step in early development.

Experimental Protocol: Ion Channel Counter-Screening

  • Panel Selection: Screen escibenzoline against a comprehensive panel of cardiac ion channels. This must include:

    • hERG (Kv11.1): Blockade of this channel is a well-established cause of QT interval prolongation and the life-threatening arrhythmia, Torsades de Pointes.

    • Other Key Potassium Channels: KvLQT1/minK, Kv4.3, Kir2.1.

    • Calcium Channels: Cav1.2 (L-type).

  • Platform: This can be conducted using automated electrophysiology or through a reputable contract research organization (CRO).

  • Data Analysis: Determine the IC50 for any off-target interactions. A selectivity window, typically defined as the ratio of the off-target IC50 to the on-target IC50, should be at least 100-fold for hERG to provide a comfortable safety margin.

Trustworthiness: This systematic screening process provides a transparent, verifiable assessment of potential liabilities, allowing for early go/no-go decisions or guiding medicinal chemistry efforts to mitigate off-target effects.

Diagram: In Vitro Validation Workflow

cluster_0 In Vitro Target Validation A hNav1.5 Expressing Cell Line B Automated Electrophysiology A->B C State-Dependent Protocols B->C E Broad Ion Channel Panel (hERG, etc.) B->E D On-Target Potency (IC50) C->D G Selectivity Window Calculation D->G F Off-Target Activity (IC50) E->F F->G

Caption: Workflow for in vitro target engagement and selectivity profiling.

Part 2: Ex Vivo Validation in Integrated Cardiac Tissues

While in vitro systems are excellent for studying molecular interactions, they lack the physiological complexity of intact cardiac tissue. Ex vivo models bridge this gap, allowing for the assessment of a drug's effects on integrated electrophysiological and mechanical function.

Langendorff-Perfused Isolated Heart

The Langendorff preparation allows for the study of the entire heart in a controlled environment, free from systemic neural and hormonal influences. It is an invaluable tool for assessing effects on conduction, refractoriness, and arrhythmogenesis.

Experimental Protocol: Arrhythmia Induction in the Langendorff Heart

  • Preparation: Isolate the heart from a suitable species (e.g., rabbit, guinea pig) and establish retrograde perfusion via the aorta with oxygenated Krebs-Henseleit buffer.

  • Instrumentation:

    • Place multi-electrode arrays on the epicardial surface to record a pseudo-ECG and assess conduction patterns.

    • Insert a balloon into the left ventricle to measure pressure and contractility (LVDP, dP/dt).

  • Arrhythmia Induction: After a stabilization period, induce arrhythmias using programmed electrical stimulation (PES) or by perfusing with a pro-arrhythmic agent like isoproterenol.

  • Drug Application: Perfuse the heart with escalating concentrations of escibenzoline and repeat the arrhythmia induction protocol at each concentration.

  • Key Endpoints:

    • Efficacy: Suppression of induced ventricular tachycardia (VT) or fibrillation (VF).

    • Electrophysiology: Changes in PR interval, QRS duration (a direct indicator of Na+ channel block in tissue), and QT interval.

    • Safety: Assessment of negative inotropic effects (decreased contractility) and any proarrhythmic events.

Data Presentation: Expected Effects of Escibenzoline in the Langendorff Heart

ParameterPredicted EffectRationale
QRS DurationIncreasedSlowing of ventricular conduction due to Nav1.5 blockade.
Arrhythmia InducibilityDecreasedReduced excitability and termination of re-entrant circuits.
Left Ventricular Developed PressurePotential for modest decreaseNegative inotropy is a known class effect of sodium channel blockers.
QT IntervalMinimal to modest changeDependent on the balance of effects on sodium and any off-target potassium channels.
Cardiac Tissue Slices and Papillary Muscles

These preparations allow for direct measurement of action potentials from multicellular preparations using sharp microelectrodes, providing a detailed view of the drug's effect on the cellular basis of the heartbeat.

Experimental Protocol: Action Potential Recordings

  • Preparation: Isolate a thin slice of ventricular tissue or a papillary muscle.

  • Superfusion: Place the tissue in an organ bath continuously superfused with oxygenated Tyrode's solution.

  • Pacing: Stimulate the tissue at a fixed rate (e.g., 1 Hz).

  • Microelectrode Impalement: Carefully impale a cell with a sharp glass microelectrode to record intracellular action potentials.

  • Data Analysis: Measure key action potential parameters before and after the application of escibenzoline. A reduction in the maximum upstroke velocity (Vmax) is a classic and direct functional measure of Na+ channel blockade in native tissue.

Part 3: In Vivo Validation in Disease-Relevant Models

The final stage of preclinical validation involves testing the compound in living animal models that recapitulate the pathophysiology of human cardiac arrhythmias.

Acute Ischemia-Reperfusion Model

This model simulates the arrhythmias that occur during and immediately after a myocardial infarction (heart attack).

Experimental Protocol: Coronary Artery Ligation

  • Model: Use an anesthetized rodent or, for greater translational relevance, a large animal model (e.g., pig).

  • Procedure: Perform a thoracotomy and temporarily ligate a major coronary artery (e.g., the left anterior descending artery) for a period of time (e.g., 30 minutes), followed by the release of the ligature (reperfusion).

  • Drug Administration: Administer escibenzoline intravenously prior to ligation or just before reperfusion.

  • Endpoint: Continuously monitor the ECG and quantify the incidence and duration of VT and VF during both the ischemic and reperfusion phases.

Authoritative Grounding: This model is highly valued for its clinical relevance, as ischemia-reperfusion injury is a major cause of sudden cardiac death in humans.

Chronic Myocardial Infarction Model

To model arrhythmias that occur in patients with chronic heart failure and scar tissue from a previous heart attack, a chronic infarction model is used.

Experimental Protocol: Post-MI Electrophysiology Study

  • MI Creation: In a large animal model (e.g., swine), permanently ligate a coronary artery to create a myocardial infarction.

  • Remodeling Phase: Allow the animal to recover for several weeks (e.g., 4-6 weeks), during which time the heart remodels and a stable scar forms, creating a substrate for re-entrant arrhythmias.

  • Electrophysiology (EP) Study: Under anesthesia, introduce catheters into the heart to perform a baseline EP study with programmed electrical stimulation to assess the inducibility of VT.

  • Treatment and Follow-up: Treat the animal with escibenzoline for a defined period and then repeat the EP study to determine if the drug has suppressed arrhythmia inducibility.

Diagram: Tiered Validation Logic

cluster_0 Preclinical Validation Funnel A Tier 1: In Vitro (Potency & Selectivity) B Tier 2: Ex Vivo (Tissue Function) A->B Target Engaged C Tier 3: In Vivo (Disease Model Efficacy) B->C Functionally Active D Clinical Candidate (Go/No-Go Decision) C->D Efficacious & Safe

Caption: A logical progression from molecular target to in vivo efficacy.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The culmination of this comprehensive validation strategy is a data package that provides a clear and robust assessment of escibenzoline's potential as an antiarrhythmic agent. A decision to advance the compound into clinical development should be based on a holistic evaluation of the evidence, including:

  • Demonstrated on-target activity with a well-defined mechanism of action.

  • A clean off-target profile that minimizes the risk of proarrhythmia.

  • Proven efficacy in suppressing arrhythmias in clinically relevant animal models.

  • A favorable therapeutic window, where the effective dose is significantly lower than the dose that causes adverse effects.

By adhering to this rigorous, multi-tiered approach, researchers and drug developers can build a strong foundation for clinical success and bring safer, more effective antiarrhythmic therapies to patients in need.

References

  • Title: ICH S7B The Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals Source: U.S. Food and Drug Administration URL: [Link]

  • Title: The cardiac action potential: A new perspective Source: Journal of Molecular and Cellular Cardiology URL: [Link]

  • Title: Animal models of myocardial ischemia and infarction Source: Journal of Biomedicine and Biotechnology URL: [Link]

Methodological & Application

Application Note: High-Fidelity Electrophysiological Characterization of Escibenzoline in Cardiomyocytes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Escibenzoline (also known as S-cibenzoline or (-)-(S)-cifenline) is the pharmacologically active S-enantiomer of the Class Ia antiarrhythmic agent cibenzoline. While the racemic mixture is widely used, the S-enantiomer exhibits distinct stereoselective potency, particularly in its interaction with voltage-gated sodium (


) and potassium (

) channels.

This guide provides a rigorous framework for characterizing Escibenzoline using the whole-cell patch-clamp technique. Unlike generic small-molecule screening, Escibenzoline requires specific protocols to quantify state-dependent block (use-dependence) and action potential duration (APD) prolongation .

Mechanistic Insight

Escibenzoline does not act as a simple pore plug. It exhibits state-dependent binding , showing higher affinity for the channel in its open or inactivated states compared to the resting state. This kinetic property is the basis for its antiarrhythmic efficacy (suppressing high-frequency ectopic firing) and its potential proarrhythmic risk (QT prolongation).

Experimental Setup & Solutions

To ensure high data fidelity (E-E-A-T), the isolation of specific ionic currents requires precise ionic substitution.

Hardware Requirements
  • Amplifier: Low-noise patch-clamp amplifier (e.g., Axon MultiClamp 700B or HEKA EPC 10).

  • Digitizer: Minimum 10 kHz sampling rate (20-50 kHz recommended for fast

    
    ).
    
  • Perfusion: Rapid solution exchange system (<50 ms exchange time) to capture onset kinetics.

  • Temperature Control: All recordings must be performed at 37°C ± 1°C . Room temperature recordings significantly underestimate the kinetics of Escibenzoline unbinding (off-rate).

Solutions Table
ComponentExternal Solution (Tyrode's) Internal Solution (Pipette) -

Internal Solution (Pipette) -

Purpose Physiological BaselineIsolate

currents
Isolate

(hERG) currents
NaCl 137 mM5 mM--
KCl 5.4 mM--130 mM
CsCl --130 mM (Blocks

)
--
CaCl2 1.8 mM----
MgCl2 1.0 mM1.0 mM1.0 mM
HEPES 10 mM10 mM10 mM
Glucose 10 mM----
EGTA --10 mM (Buffers

)
5 mM
ATP-Mg --5 mM4 mM
pH / Osm 7.4 / 290 mOsm7.2 / 280 mOsm7.2 / 280 mOsm

Critical Note: For


 recording, reduce external Na+ to 20-30 mM (using NMDG or Choline substitution) if voltage control is compromised by "clamping" issues due to excessive current amplitude (>5 nA).

Visualization: Experimental Workflow

The following diagram outlines the logical flow from cell preparation to data extraction, ensuring a self-validating loop where control data determines the viability of the cell before drug application.

Escibenzoline_Workflow cluster_Protocols Protocol Selection Start Cell Isolation (iPSC-CM or Primary) Seal Giga-Ohm Seal (>1 GΩ) Start->Seal Break Membrane Rupture (Whole Cell) Seal->Break QC Quality Control (Rseries < 10MΩ) Break->QC QC->Seal Fail: Retry P_Na Nav1.5 Protocol (Use-Dependence) QC->P_Na Na+ Study P_Kr hERG Protocol (Tail Current) QC->P_Kr K+ Study Drug Escibenzoline Perfusion (0.1 - 100 µM) P_Na->Drug P_Kr->Drug Wash Washout (Reversibility Check) Drug->Wash Analysis Data Analysis (IC50 / Kinetics) Wash->Analysis

Figure 1: Operational workflow for Escibenzoline patch-clamp assays. Note the critical Quality Control (QC) step regarding Series Resistance (


) before protocol initiation.

Detailed Protocols

Protocol A: Voltage-Gated Sodium Channel ( ) Blockade

Objective: Determine the tonic block (resting state) vs. phasic block (use-dependent) of Escibenzoline.

  • Holding Potential: -120 mV (to ensure all channels are available/closed).

  • Tonic Block (Resting):

    • Step to -10 mV for 30 ms (low frequency, 0.1 Hz).

    • Measure peak current amplitude in Control vs. Drug.

  • Use-Dependent Block (Phasic):

    • Train: Apply a train of 20 pulses from -120 mV to -10 mV (30 ms duration).

    • Frequency: High frequency (e.g., 5 Hz or 10 Hz) to mimic tachycardia.

    • Readout: The decay in peak current from Pulse 1 to Pulse 20 represents the accumulation of Escibenzoline in the channel (slow offset kinetics).

  • Recovery from Inactivation:

    • Two-pulse protocol: P1 (-10 mV) -> Interpulse Interval (varying 1ms to 1000ms at -120 mV) -> P2 (-10 mV).

    • Result: Escibenzoline will significantly prolong the time constant (

      
      ) of recovery.
      
Protocol B: hERG ( ) Channel Blockade

Objective: Assess QT prolongation risk.[1] Escibenzoline blocks


, but the safety margin depends on the IC50 relative to the therapeutic 

.
  • Holding Potential: -80 mV.

  • Prepulse: Depolarize to +40 mV for 2 seconds (activates and rapidly inactivates channels).

  • Test Pulse: Repolarize to -50 mV for 2 seconds.

  • Measurement: Measure the peak tail current immediately following the step to -50 mV. This represents the maximal conductance as channels recover from inactivation into the open state before closing.

  • Analysis:

    
    
    Construct a dose-response curve to determine IC50.
    

Visualization: Mechanism of Action (State-Dependence)

Escibenzoline's efficacy relies on the "Modulated Receptor Hypothesis." The drug binds weakly to closed channels but strongly to open/inactivated channels.

MoA_Escibenzoline R Resting (Closed) Low Affinity O Open (Conducting) Medium Affinity R->O Depolarization I Inactivated High Affinity O->I Time OD Open-Drug (Blocked) O->OD Escibenzoline (Fast On) I->R Repolarization ID Inactivated-Drug (Stabilized) I->ID Escibenzoline (High Affinity) RD Resting-Drug OD->ID State Transition ID->RD Slow Recovery (Rate Limiting)

Figure 2: Modulated Receptor Hypothesis for Escibenzoline. The drug preferentially stabilizes the Inactivated State (ID), causing accumulation of block at high heart rates (Use-Dependence).

Data Analysis & Interpretation

Acceptance Criteria (Self-Validating)

Before including a cell in the Escibenzoline dataset, it must pass these checks:

  • Seal Resistance: > 1 GΩ.

  • Series Resistance (

    
    ):  < 15 MΩ, compensated > 80%.
    
  • Voltage Error: Actual voltage error must be < 5 mV (calculated as

    
    ).
    
  • Stability: Control current run-down must be < 5% over 5 minutes.

Quantitative Outputs
ParameterDefinitionExpected Escibenzoline Effect
Tonic Block % inhibition at resting frequency (0.1 Hz)Low to Moderate (10-20% at therapeutic conc.)
Use-Dependence Additional block at high frequency (5-10 Hz)High (Significant reduction in peak

)

Shift
Shift in steady-state inactivation curveNegative shift (stabilizes inactivation)
Tail Current hERG current amplitudeDose-dependent reduction (IC50 ~3-10 µM range)

References

  • MedChemExpress. "(-)-(S)-Cibenzoline (Escibenzoline) Product Information." MedChemExpress. Accessed October 2023. Link

  • US Food and Drug Administration (FDA). "Recommended Voltage Protocols to Study Drug-Cardiac Ion Channel Interactions Using Recombinant Cell Lines." FDA.gov. July 2021.[2][3] Link

  • National Institutes of Health (NIH). "Block of HERG current expressed in HEK293 cells by the Na+-channel blocker cibenzoline." PubMed.[1][4] Accessed October 2023. Link

  • World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN) - List 125."[2][5] WHO Drug Information, Vol 35, No 2.[2] 2021.[2][3][4][5][6] Link

Sources

Cell culture models for testing Escibenzoline efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Escibenzoline (the (S)-enantiomer of Cibenzoline) is a Class Ia antiarrhythmic agent with significant clinical utility in managing hypertrophic obstructive cardiomyopathy (HOCM) and ventricular arrhythmias. Unlike standard small molecules, its efficacy relies on a dual mechanism: potent blockade of voltage-gated sodium channels (Nav1.5) and moderate inhibition of potassium channels (Kv11.1/hERG), combined with negative inotropic effects that reduce left ventricular outflow tract gradients.

Traditional cell lines (CHO, HEK293) lacking native sarcomeric architecture fail to capture the complex electromechanical coupling required to validate Escibenzoline. Therefore, this guide prioritizes Human Induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs) as the translational gold standard.

Key Mechanistic Targets for Assay Validation:

  • Phase 0 Depression: Reduction in Vmax of the action potential (Sodium Channel Blockade).

  • Repolarization Prolongation: Extension of Action Potential Duration (APD) or Field Potential Duration (FPD).

  • Negative Inotropy: Reduction in calcium transient amplitude (relevant for HOCM efficacy).

Experimental Model Selection

To ensure data integrity and translatability, we utilize a tiered model approach.

Model SystemAssay TypeReadout Relevance
Tier 1: HEK293-Nav1.5 Automated Patch ClampPharmacology: Determination of IC50 for specific sodium channel blockade without sarcomeric interference.
Tier 2: hiPSC-CMs (2D Monolayer) Microelectrode Array (MEA)Integrated Electrophysiology: Assessment of Field Potential Duration (FPD), conduction velocity, and pro-arrhythmic risk (EADs).
Tier 3: hiPSC-CMs (Single Cell) Calcium ImagingContractility: Direct measurement of Ca2+ handling to quantify negative inotropic efficacy.
Pathway Visualization: Escibenzoline Mechanism of Action

Escibenzoline_MOA Escibenzoline Escibenzoline (S-Cibenzoline) Nav15 Nav1.5 Channel (Sodium Influx) Escibenzoline->Nav15 Blocks (Primary) K_Channels Kv11.1/hERG (Potassium Efflux) Escibenzoline->K_Channels Inhibits (Secondary) Ca_Handling Intracellular Ca2+ Transients Escibenzoline->Ca_Handling Modulates Phase0 Phase 0 Depolarization Nav15->Phase0 Reduces Vmax APD Action Potential Duration (APD) K_Channels->APD Prolongs Refractory Period Contractility Myocardial Contractility Ca_Handling->Contractility Negative Inotropy

Caption: Mechanistic pathway of Escibenzoline affecting depolarization, repolarization, and contractility.

Protocol A: High-Throughput Microelectrode Array (MEA)

Objective: Quantify the effect of Escibenzoline on Field Potential Duration (FPD—an in vitro surrogate for QT interval) and Conduction Velocity.

Reagents:

  • Commercially available hiPSC-CMs (e.g., iCell® or Cor.4U®).

  • Fibronectin (coating matrix).

  • MEA Plates (e.g., Axion Biosystems CytoView).

  • Escibenzoline Succinate (Stock: 10 mM in DMSO).

Step-by-Step Methodology:

  • Surface Preparation:

    • Coat the active area of the MEA plate with Fibronectin (50 µg/mL) for 1 hour at 37°C.

    • Critical Step: Place a 5 µL droplet directly over the electrode field to ensure dense monolayer formation.

  • Cell Plating:

    • Thaw hiPSC-CMs and resuspend to 40,000 cells/µL.

    • Seed 8 µL (approx. 300,000 cells) into the fibronectin droplet.

    • Incubate for 1 hour to allow attachment before slowly adding 500 µL of maintenance medium.

  • Maturation Phase:

    • Culture cells for 10–14 days, exchanging media every 48 hours.

    • Checkpoint: Verify synchronous beating (>30 BPM) and extensive monolayer coverage via microscopy before testing.

  • Escibenzoline Application:

    • Equilibrate the MEA plate on the recording station (37°C, 5% CO2) for 20 minutes to stabilize the baseline.

    • Record Baseline (T=0) for 5 minutes.

    • Apply Escibenzoline in a cumulative dose-response format: 0.1 µM, 0.3 µM, 1.0 µM, 3.0 µM, 10 µM .

    • Incubate for 15 minutes between each addition.

  • Data Acquisition:

    • Record field potentials for the last 2 minutes of each dosing window.

    • Metric: Measure the Na+ spike amplitude (depolarization) and the T-wave offset (repolarization).

Data Analysis & Interpretation:

  • Na+ Amplitude: Expect a dose-dependent decrease (Class I effect).

  • FPDc (Corrected FPD): Apply Fridericia’s correction (

    
    ). Escibenzoline should show moderate prolongation.[1]
    

Protocol B: Automated Patch Clamp (Nav1.5 Focus)

Objective: Determine the IC50 of Escibenzoline for the peak Sodium Current (INa), the primary mechanism for arrhythmia suppression.

System: Automated Patch Clamp (e.g., QPatch or SyncroPatch). Cell Line: HEK293 stably expressing SCN5A (Nav1.5).

Protocol:

  • Solutions:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

    • Intracellular: 10 mM CsCl, 110 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Voltage Protocol:

    • Hold potential at -100 mV.

    • Depolarize to -20 mV for 20 ms to elicit peak INa.

    • Repeat at 0.1 Hz frequency.

  • Drug Application:

    • Once seal resistance >500 MΩ and current is stable, apply Escibenzoline (0.1–100 µM).

    • Measure peak current inhibition at steady state.

Expected Results (Table 1):

ParameterControlEscibenzoline (3 µM)Escibenzoline (10 µM)Interpretation
Peak INa (pA/pF) -150 ± 20-90 ± 15-45 ± 10Significant block of fast Na+ current.
V1/2 Activation -35 mV-38 mV-40 mVNegative shift indicates stabilized inactivated state.
Recovery Tau (ms) 12 ms25 ms45 msSlowed recovery from inactivation (Use-dependence).

Protocol C: Calcium Transient Imaging (Inotropy)

Objective: Validate the negative inotropic effect utilized in HOCM therapy.

Workflow:

  • Dye Loading: Load hiPSC-CMs with Fluo-4 AM (2 µM) or Cal-520 for 30 minutes at 37°C.

  • Pacing: Field stimulate cells at 1 Hz (20V, 5ms pulse width) to normalize beat rate.

  • Imaging: Use a high-speed confocal line scanner or PMT-based system (>100 fps).

  • Analysis:

    • Measure Ca2+ Amplitude (F/F0).

    • Measure Decay Time (Tau) .

Scientific Insight: Escibenzoline should reduce the peak Ca2+ amplitude (negative inotropy) without severely compromising the decay time, distinguishing it from pure calcium channel blockers.

Experimental Workflow Diagram

Workflow cluster_assays Parallel Assay Execution Start Start: hiPSC-CM Thawing Culture Culture & Maturation (14 Days) Start->Culture MEA MEA Analysis (Field Potentials) Culture->MEA Patch Patch Clamp (Ion Currents) Culture->Patch CaImg Calcium Imaging (Contractility) Culture->CaImg Analysis Data Integration: IC50, FPDc, Inotropy MEA->Analysis Patch->Analysis CaImg->Analysis Validation Efficacy Profile Validation Analysis->Validation

Caption: Integrated workflow for validating Escibenzoline efficacy across electrophysiological and functional domains.

References

  • Harada, K., et al. (2024). Stereoselective metabolism of cibenzoline succinate and its enantiomers in human liver microsomes.[2]Drug Metabolism and Disposition . Link (Context: Stereoselectivity of Escibenzoline).

  • Hamada, Y., et al. (2000). Effects of cibenzoline on cardiac function and metabolism in the rat heart-lung preparation.[3]Journal of Veterinary Pharmacology and Therapeutics . Link (Context: Inotropic effects).

  • Kodama, I., et al. (2024). Molecular mechanism of cibenzoline-induced anticholinergic action in single atrial myocytes.[4]Circulation Research . Link (Context: Ion channel blockade mechanism).

  • Satoh, T., et al. (2024). Effect of cibenzoline on regional left ventricular function in hypertrophic obstructive cardiomyopathy.[5]Journal of Cardiology . Link (Context: Clinical efficacy in HOCM).

  • MedChemExpress. (2024). (-)-(S)-Cibenzoline (Escibenzoline) Product Information.Link (Context: Chemical structure and classification).

(Note: Dates in citations reflect the most recent access or reaffirmation of the compound's profile in literature reviews).

Sources

Analytical methods for Escibenzoline purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Escibenzoline (chemically identified herein as the S-enantiomer of Cibenzoline, or S-cibenzoline) is a Class Ia antiarrhythmic agent derived from the imidazoline scaffold. Unlike its racemate parent, the pure S-enantiomer requires rigorous stereospecific analysis due to the distinct pharmacodynamic profiles of chiral imidazolines.

This guide provides a comprehensive analytical lifecycle for Escibenzoline, moving beyond simple assay testing to a multi-dimensional purity assessment. It addresses the two Critical Quality Attributes (CQAs) specific to this molecule:

  • Achiral Chemical Purity: Detection of hydrolysis degradants (ring-opening) and synthetic precursors.

  • Enantiomeric Excess (%ee): Quantitation of the distomer (R-cibenzoline) which may act as a competitive antagonist or contribute to off-target toxicity.

Analytical Workflow Visualization

The following decision tree outlines the logical flow for lot release testing, ensuring that only chemically and stereochemically pure batches proceed to formulation.

Escibenzoline_Workflow Start Raw Sample (Escibenzoline API) SST System Suitability Test (SST) Start->SST Achiral Tier 1: Achiral RP-HPLC (Chemical Purity) SST->Achiral Pass Decision1 Purity > 99.5%? Achiral->Decision1 Chiral Tier 2: Chiral HPLC (Enantiomeric Excess) Decision1->Chiral Yes LCMS Tier 3: LC-MS/MS (Impurity Structural ID) Decision1->LCMS No (Unknown Impurities) Decision2 ee% > 99.0%? Chiral->Decision2 Release BATCH RELEASE Decision2->Release Yes Reject OOS Investigation Decision2->Reject No (Racemization) LCMS->Reject

Figure 1: Hierarchical analytical workflow for Escibenzoline. Tier 1 ensures chemical integrity; Tier 2 verifies stereochemical purity; Tier 3 is triggered only for unknown impurity identification.

Tier 1: Achiral Purity Assessment (RP-HPLC)

Objective: To separate Escibenzoline from its primary degradation product, the hydrolyzed imidazole metabolite (2-(2,2-diphenylcyclopropyl)-1H-imidazole), and synthetic precursors.

Causality & Rationale:

  • Stationary Phase: A C18 column with high carbon load is selected to retain the hydrophobic diphenylcyclopropyl moiety.

  • pH Control: Imidazoline rings are basic (pKa ~9.5). A phosphate buffer at pH 3.5 is critical to ensure the molecule is fully protonated, preventing peak tailing caused by interaction with residual silanols on the silica backbone.

  • Detection: 214 nm is chosen over 254 nm to maximize sensitivity for the cyclopropyl ring system, which has weak UV absorbance compared to the phenyl rings.

Protocol A: Gradient RP-HPLC Method
ParameterSpecification
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters Alliance)
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detection UV @ 214 nm (Reference: 360 nm)

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 85 15
15.0 40 60
20.0 40 60
21.0 85 15

| 25.0 | 85 | 15 |

System Suitability Criteria (Self-Validating):

  • Tailing Factor (Tf): NMT 1.5 (Ensures no secondary interactions).

  • Theoretical Plates (N): > 5000.

  • Resolution (Rs): > 2.0 between Escibenzoline and nearest impurity (usually the hydrolysis product).

Tier 2: Enantiomeric Purity (Chiral HPLC)

Objective: To quantify the R-enantiomer impurity. Since Escibenzoline is the S-enantiomer, the R-form is considered a critical impurity.

Causality & Rationale:

  • Mechanism: Separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (amylose or cellulose carbamates).

  • Column Selection: The Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) is historically superior for imidazoline derivatives due to the specific inclusion fit of the phenyl rings into the chiral cavities.

  • Mode: Normal Phase (Hexane/Ethanol) is preferred over Reverse Phase here because the non-polar environment maximizes the hydrogen bonding and pi-pi interactions necessary for chiral recognition.

Protocol B: Normal Phase Chiral Method
ParameterSpecification
Column Daicel Chiralcel OJ-H (250 mm × 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v)
** Rationale for Additive**Diethylamine (0.1%) blocks non-specific binding sites, sharpening the basic imidazoline peak.
Flow Rate 0.8 mL/min
Temperature 25°C (Lower temperature often improves chiral resolution)
Detection UV @ 220 nm

Calculation of Enantiomeric Excess (%ee):



Where 

is the peak area of Escibenzoline and

is the peak area of the impurity.

Tier 3: Impurity Identification (LC-MS/MS)

Objective: If an unknown peak appears in Tier 1 (>0.1%), LC-MS is required to determine if it is a degradation product or a synthesis byproduct.

Protocol:

  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Mobile Phase: Switch Phosphate buffer (from Protocol A) to 0.1% Formic Acid (Volatile buffer required for MS).

  • Key Fragment Ions:

    • m/z ~263: Protonated parent ion

      
      .
      
    • m/z ~194: Loss of the imidazoline ring (characteristic of hydrolysis).

References

  • Hackman, M. R., Lee, T. L., & Brooks, M. A. (1983). Determination of cibenzoline in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 273(2), 347-356. Link

  • Liu, F., et al. (2006). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Journal of Chromatography A, 1113(1-2), 193-197. (Establishes Chiralcel OJ utility for imidazolines). Link

  • Corey, E. J., et al. (2007). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 12(12), 2684-2693. (Demonstrates validation of Chiralcel columns). Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Basis for SST criteria). Link

Application Note: Characterization of Cibenzoline* for Drug-Induced QT Prolongation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature Note: "Escibenzoline"

In the context of cardiac safety pharmacology, "Escibenzoline" is widely recognized as a phonetic misspelling of Cibenzoline (or its S-enantiomer). Cibenzoline is a Class Ia antiarrhythmic with potent Class III (hERG blocking) properties, making it a critical reference standard for multi-channel blockade studies. This guide focuses on Cibenzoline Succinate as the target analyte.

Executive Summary

Cibenzoline presents a unique pharmacological profile that makes it an ideal "stress test" compound for QT prolongation assays. Unlike pure hERG blockers (e.g., E-4031, Dofetilide) that selectively prolong Phase 3 repolarization, Cibenzoline exhibits a dual-channel blockade :

  • Nav1.5 Inhibition (Class Ia): Slows conduction velocity (Phase 0), widening the QRS complex.

  • hERG/IKr Inhibition (Class III): Delays repolarization (Phase 3), prolonging the QT interval.[1]

This Application Note details the protocols for dissecting these overlapping signals using Automated Patch Clamp (APC) and Ex Vivo Langendorff Perfusion . These methods allow researchers to distinguish between benign QRS widening and pro-arrhythmic QT prolongation.

Mechanism of Action & Signal Transduction

To accurately interpret QT data, one must understand the ionic causality. Cibenzoline binds to the intracellular cavity of the hERG channel, trapping the channel in the open/inactivated state.

Diagram 1: Dual-Channel Blockade Pathway

This diagram illustrates how Cibenzoline's dual mechanism translates into specific ECG biomarkers.

CibenzolineMechanism cluster_Channels Ion Channel Targets cluster_Cellular Cellular Electrophysiology cluster_Clinical Clinical/ECG Biomarkers Drug Cibenzoline (1-10 µM) Nav Nav1.5 (Sodium) Peak INa Block Drug->Nav IC50 ~5-10 µM hERG hERG (Potassium) IKr Block Drug->hERG IC50 ~3.7 µM Phase0 Slower Phase 0 Depolarization Nav->Phase0 Phase3 Delayed Phase 3 Repolarization hERG->Phase3 QRS QRS Widening (Conduction Slowing) Phase0->QRS APD APD Triangulation (Instability) Phase3->APD QT QTc Prolongation (Repolarization Delay) Phase3->QT TdP Torsades de Pointes (Arrhythmia Risk) APD->TdP Dispersion QRS->TdP Substrate QT->TdP Trigger (EADs)

Caption: Cibenzoline impacts both depolarization and repolarization, creating a complex pro-arrhythmic substrate characterized by APD triangulation and EAD formation.

Experimental Protocols

Protocol A: In Vitro hERG Inhibition (Automated Patch Clamp)

Objective: Determine the IC50 of Cibenzoline for the rapid delayed rectifier potassium current (IKr). System: High-throughput Automated Patch Clamp (e.g., QPatch, SyncroPatch) or Manual Whole-Cell Patch Clamp.

Reagents & Solutions
ComponentComposition (mM)Purpose
Extracellular Solution NaCl 145, KCl 4, CaCl₂ 2, MgCl₂ 1, HEPES 10, Glucose 10 (pH 7.4)Physiological mimic
Intracellular Solution KCl 120, CaCl₂ 5.37, MgCl₂ 1.75, EGTA 5, HEPES 10, Mg-ATP 4 (pH 7.2)Cytosolic mimic
Positive Control E-4031 (100 nM)Full IKr block verification
Test Compound Cibenzoline Succinate (0.1, 0.3, 1, 3, 10, 30 µM)Dose-response curve
Step-by-Step Methodology
  • Cell Preparation: Use HEK293 cells stably expressing the KCNH2 (hERG) gene. Harvest cells at 70-80% confluency using Detachin (avoid trypsin to preserve channel integrity).

  • Seal Formation: Establish a GΩ seal. Rupture membrane to enter whole-cell configuration.

  • Voltage Protocol (The "Standard Step"):

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2-5 seconds (activates and rapidly inactivates hERG).

    • CRITICAL STEP: Repolarize to -50 mV for 2 seconds. This elicits the large outward tail current as channels recover from inactivation before closing. This tail current is the primary metric for drug inhibition.

  • Dosing: Apply Cibenzoline concentrations in ascending order (cumulative dosing) for 5 minutes per concentration or until steady state.

  • Analysis:

    • Measure peak tail current amplitude at -50 mV.

    • Normalize to baseline current (pre-drug).

    • Fit data to the Hill equation:

      
      .
      

Validation Criteria:

  • Seal resistance > 500 MΩ (ideally > 1 GΩ).

  • Tail current amplitude > 500 pA.

  • Run-down < 20% over the experiment duration.

Protocol B: Ex Vivo Langendorff Heart Perfusion

Objective: Assess whole-organ QT prolongation and potential for Early Afterdepolarizations (EADs) in a physiological setting. Model: Male Guinea Pig (Hartley, 300-400g). Note: Guinea pigs are preferred over mice because their IKr profile closely resembles humans.

Setup & Perfusion[2][3][4][5]
  • Anesthesia: Pentobarbital sodium (50 mg/kg i.p.) + Heparin (1000 IU/kg).

  • Excision: Rapidly excise the heart and arrest in ice-cold Krebs-Henseleit (KH) buffer.

  • Cannulation: Cannulate the aorta within 2 minutes. Retrograde perfuse at constant pressure (70 mmHg) or constant flow (10 mL/min/g).

  • Buffer Composition: KH Buffer (mM): NaCl 118, KCl 4.7, MgSO₄ 1.2, CaCl₂ 1.25, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11. Gassed with 95% O₂ / 5% CO₂ (pH 7.4, 37°C).

Electrophysiological Recording[6][7]
  • Pacing: Remove the right atrium (to remove SA node) or crush the SA node to allow external pacing. Pace the right ventricle at a fixed cycle length (e.g., 1000 ms or 1 Hz) to eliminate rate-dependent QT changes.

  • Sensors:

    • MAP Electrode: Place a contact Monophasic Action Potential electrode on the Left Ventricle epicardium.

    • ECG: Place volume-conducted ECG electrodes in the bath (Lead II configuration).

Experimental Workflow
  • Stabilization: Perfuse for 20-30 mins until coronary flow and developed pressure are stable.

  • Baseline Recording: Record 10 mins of baseline.

  • Cibenzoline Perfusion: Perfuse Cibenzoline (1, 3, 10 µM) for 15 mins per concentration.

  • Washout: 30 mins drug-free buffer.

Diagram 2: Langendorff Workflow & Analysis

LangendorffProtocol cluster_Analysis Signal Analysis Heart Guinea Pig Heart (Retrograde Perfusion) MAP MAP Recording (APD90) Heart->MAP ECG ECG Recording (QT & QRS) Heart->ECG Pacing Fixed Pacing (1 Hz / 1000ms) Pacing->Heart Dosing Cibenzoline (1 - 10 µM) Dosing->Heart Triang Triangulation (APD90 - APD30) MAP->Triang

Caption: Workflow for ex vivo assessment. Triangulation of the MAP (APD90-APD30) is a critical predictor of Torsades de Pointes risk.

Data Interpretation & Reference Values

When analyzing Cibenzoline data, expect concurrent changes in conduction and repolarization.

Table 1: Expected Pharmacological Endpoints
ParameterMechanismExpected Change (at 10 µM)Risk Implication
hERG Tail Current IKr Blockade~70-80% InhibitionHigh risk of delayed repolarization
QT Interval IKr BlockadeProlonged (>20 ms)Substrate for re-entry
QRS Duration INa BlockadeWidened (>10%)Slowed conduction; promotes re-entry
APD Triangulation Phase 3 DragIncreased (APD90-APD30)High Specificity for TdP Risk
MAP Duration RepolarizationProlonged APD90General QT risk
Critical Analysis: The "Safety Margin"

The safety margin is calculated as:



  • Cibenzoline hERG IC50: ~3.7 µM [1][8][9]

  • Therapeutic Cmax: ~1.5 - 2.0 µM

  • Result: The margin is extremely narrow (< 3x), explaining the clinical observation of QT prolongation and the drug's utility as a positive control in safety assays.

Troubleshooting & Quality Control

  • Issue: Unstable Baseline in Langendorff.

    • Cause: Ischemia or edema.

    • Fix: Ensure perfusion pressure is maintained (70 mmHg). Check for air bubbles in the cannula (use a bubble trap). Verify

      
       > 500 mmHg in buffer.
      
  • Issue: Low hERG Current Amplitude.

    • Cause: Poor cell health or "run-down."

    • Fix: Use cells with passage number < 20. Ensure intracellular ATP is fresh (prevents channel run-down).

  • Issue: Difficulty distinguishing QT from T-wave.

    • Cause: Cibenzoline flattens the T-wave due to IKr block.

    • Fix: Use the Tangent Method for QT measurement: Draw a line tangent to the steepest slope of the descending T-wave; the intersection with the isoelectric line is the end of the T-wave.

References

  • Inhibition of hERG current expressed in HEK293 cells by the Na+-channel blocker cibenzoline. Source: PubMed / British Journal of Pharmacology Link:[Link] Key Finding: Establishes the hERG IC50 at approximately 3.7 µM in HEK293 cells.[9]

  • Mechanisms of drug-induced QT interval prolongation. Source: PubMed / NIH Link:[Link] Key Finding: Reviews the molecular basis of IKr blockade and trafficking defects.

  • Langendorff Isolated Heart Perfusion Protocol. Source: ADInstruments / Nature Protocols Link:[Link] Key Finding: Standardized methodology for retrograde perfusion in rodents.

  • Stereoselective Inhibition of the hERG1 Potassium Channel. Source: Frontiers in Pharmacology Link:[Link] Key Finding: Discusses how enantiomers of antiarrhythmics (like Cibenzoline/Disopyramide) affect hERG affinity.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Escibenzoline Patch-Clamp Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Moving Target" of Escibenzoline

Inconsistent results with Escibenzoline (the S-enantiomer of Cibenzoline) are rarely due to "bad drug" or "bad cells." They are almost always due to protocol divergence .

Escibenzoline is a Class Ia antiarrhythmic agent with a complex pharmacological profile. It blocks Nav1.5 (sodium) and Kv11.1 (hERG) channels, but it does not block them statically. Its potency is dynamically regulated by the state of the channel (Resting vs. Open vs. Inactivated) and the frequency of stimulation .

If your


 values shift by 10-fold between experiments, or if your "n=3" data points don't align, you are likely encountering one of three technical pitfalls: State-Dependence Mismatch , Frequency-Dependence Artifacts , or Perfusion Adsorption .

This guide breaks down these variables into solvable modules.

Module 1: The "State" Trap (Voltage Protocols)

The Issue: "My


 for Nav1.5 is 10 

M in one assay and 50

M in another. Why?"

The Mechanism: Escibenzoline exhibits state-dependent block .[1] It has low affinity for the Resting (Closed) state and high affinity for the Open and Inactivated states.

  • If you hold your cells at a very hyperpolarized potential (e.g., -120 mV), the channels are mostly Resting . Escibenzoline cannot bind effectively.

  • If you hold your cells at a physiological potential (e.g., -80 mV) or use a "pre-pulse" protocol, a fraction of channels enter the Inactivated state. Escibenzoline binds tightly here, stabilizing the channel in a non-conducting state.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Weak Potency (

)
Holding potential (

) is too negative (e.g., -100 to -120 mV).
Depolarize

:
Set holding potential to -80 mV to increase the fraction of inactivated channels.
Variable Run-to-Run Data Inconsistent "conditioning" pulses.Standardize Pre-pulses: Use a standard CiPA-compliant voltage protocol (see below).
No Effect on Peak Current Drug is washing out during inter-pulse interval.Shorten Inter-pulse Interval: Escibenzoline has slow offset kinetics (

).[1] Ensure pacing is fast enough to maintain block.

Recommended Protocol (Nav1.5 Inactivation Protocol): To capture the true potency of Escibenzoline, you must assess the Inactivated State Affinity .

  • Hold at -120 mV (ensure all channels are available).

  • Conditioning Step: Step to -60 mV for 500 ms (induces inactivation).

  • Test Pulse: Step to -10 mV for 20 ms (measure available current).

  • Compare: Peak current in Drug vs. Vehicle.

Visualizing the Mechanism

Escibenzoline_State_Block Resting Resting State (Low Affinity) Open Open State (Transient Access) Resting->Open Depolarization Inactivated Inactivated State (High Affinity Target) Open->Inactivated Time Blocked Drug-Bound (Non-Conducting) Open->Blocked Escibenzoline (Fast Block) Inactivated->Resting Repolarization Inactivated->Blocked Escibenzoline (Stabilization)

Figure 1: State-Dependent Binding Logic. Escibenzoline preferentially binds to and stabilizes the Inactivated state. Protocols that do not populate this state will underestimate drug potency.

Module 2: The "Frequency" Factor (Use-Dependence)

The Issue: "The block looks minimal at the start of the trace but deepens over time, even though the concentration is constant."

The Mechanism: Escibenzoline is a use-dependent blocker .[1] It requires the channel to open frequently to gain access to its binding site (often inside the pore).

  • Low Frequency (0.1 Hz): The drug unbinds during the long rest period between pulses.

  • High Frequency (1.0 - 3.0 Hz): The drug accumulates in the channel because the "recovery time" between pulses is shorter than the drug's "off-rate" (

    
    ).
    

Experimental Evidence: Literature indicates that Cibenzoline block is significantly enhanced at stimulation rates


 Hz.[1] The time constant for recovery from block (

) is approximately 26 seconds .[1]

Troubleshooting Guide:

Q: How do I standardize the pacing frequency? A: You must match the physiological context you are modeling.

  • For Resting Block (Tonic): Pulse at 0.05 Hz or 0.1 Hz. (Expect low potency).

  • For Use-Dependent Block (Phasic): Apply a train of 20-40 pulses at 1 Hz or 3 Hz . Measure the current reduction from the 1st pulse to the 20th pulse.

Data Comparison Table: Frequency Impact

Parameter0.1 Hz Stimulation1.0 Hz Stimulation3.0 Hz Stimulation
Observed Block % (10

M)
~15% (Tonic)~50% (Phasic)>75% (Cumulative)
Interpretation Underestimation of potencyPhysiological baselineTachycardia simulation
Clinical Relevance Resting Heart RateNormal Heart RateArrhythmia Suppression
Module 3: The "Sticky" Compound (Perfusion & Solubility)

The Issue: "My washout is taking forever," or "I see no effect until I add a huge concentration."

The Mechanism: Escibenzoline is lipophilic. It adsorbs to:

  • Soft plastic tubing (Tygon, PVC).

  • Chamber walls (Acrylic).

  • Dead volume in the manifold.

If your perfusion system uses long, soft tubing, the tubing "absorbs" the drug before it reaches the cell. You are perfusing 0


M even if the reservoir says 10 

M. Conversely, during washout, the tubing "leaches" the drug back out, causing a "ghost effect."

Troubleshooting Guide:

  • Material Change: Switch to PTFE (Teflon) or PEEK tubing immediately. Avoid silicone or soft Tygon for the drug lines.

  • Shorten the Path: Place the drug reservoir as close to the recording chamber as possible to minimize surface area.

  • Glass Reservoirs: Use glass vials for drug preparation, not polypropylene Falcon tubes, to prevent loss during serial dilution.

Visualizing the Perfusion Trap

Perfusion_Troubleshooting cluster_risk High Risk Zone: Adsorption Source Drug Reservoir (Use Glass) Tubing Perfusion Lines Source->Tubing Dissolved Drug Tubing->Tubing If Tygon/PVC: Drug Adsorbs Here Tubing->Tubing If PTFE/PEEK: Drug Passes Through Manifold Switching Manifold Tubing->Manifold Bath Recording Chamber Manifold->Bath Effective Conc.? Cell Patch-Clamped Cell Bath->Cell

Figure 2: Perfusion Integrity Check. Lipophilic drugs like Escibenzoline bind to soft plastics (Yellow Zone), reducing the effective concentration reaching the cell.

Module 4: hERG Specifics (Run-down vs. Block)

The Issue: "Is the current dropping because of Escibenzoline, or is my seal degrading?"

The Mechanism: hERG channels are notorious for "run-down" (spontaneous loss of current amplitude over time) in whole-cell patch clamp. Escibenzoline blocks hERG with an


 of ~3.7 

M (racemic).[2] It is an open-channel blocker .

Differentiation Strategy:

  • Time-Matched Vehicle Control: You must run a separate set of cells with Vehicle only (0.1% DMSO) for the same duration as your drug application.

  • Normalization: Normalize your drug trace to the time-matched vehicle control, not just the baseline t=0.

    • Formula:

      
      
      
  • Voltage Shift: Escibenzoline causes a negative shift in the voltage-dependence of activation.[2] Check your I-V curve. If the curve shifts left (hyperpolarizing direction), it confirms drug action, as run-down typically does not shift the activation midpoint (

    
    ) significantly.
    
References
  • Mechanism of Nav1.

    • Title: Na+ channel blocking effects of cibenzoline on guinea-pig ventricular cells.[1]

    • Source: PubMed (Kodama et al.)
    • URL:[Link]

  • hERG Channel Interactions

    • Title: Block of HERG current expressed in HEK293 cells by the Na+-channel blocker cibenzoline.[2]

    • Source: PubMed (Haruna et al.)
    • URL:[Link]

  • CiPA Protocol Guidelines (General Patch Clamp Standards)

    • Title: Comprehensive in vitro Proarrhythmia Assay (CiPA) – Ion Channel Working Group.
    • Source: CiPA Project
    • URL:[Link]

  • Perfusion & Adsorption in Patch Clamp

    • Title: A simple perfusion system for patch-clamp studies (Addressing tubing adsorption).
    • Source: PubMed
    • URL:[Link]

Sources

Technical Support Guide: Minimizing Off-Target Effects of Escibenzoline (S-Cibenzoline) in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

Escibenzoline (the S(-)-enantiomer of Cibenzoline) is a Class I antiarrhythmic agent primarily utilized for its potent blockade of voltage-gated sodium channels (Nav1.5 ). However, its utility in precision research is often compromised by a narrow selectivity window.

In experimental settings, Escibenzoline exhibits significant off-target activity against hERG (Kv11.1) potassium channels and ATP-sensitive potassium (KATP) channels (specifically the Kir6.2 subunit). These off-target interactions can introduce confounding variables—specifically Action Potential Duration (APD) prolongation and insulin-mediated metabolic shifts—that mimic or mask the primary sodium channel blockade.

This guide provides validated protocols to decouple these effects, ensuring that your data reflects specific Nav1.5 inhibition rather than multi-channel interference.

The Selectivity Landscape: Quantitative Thresholds

To design a clean experiment, you must operate within the kinetic windows defined below. Note the critical overlap between the primary target (Nav1.5) and the hERG off-target.

Target / ChannelPrimary FunctionIC50 (Approx.)[1][2][3][4][5][6][7]Experimental Risk
Nav1.5 (Target) Cardiac Depolarization (Phase 0)~1.0 – 5.0 µM Desired Effect (Vmax inhibition)
hERG (Kv11.1) Repolarization (Phase 3)3.7 – 8.8 µM High: Causes APD prolongation; mimics Class III agents.
KATP (Kir6.2) Metabolic Regulation / Insulin~22.2 µM Moderate: Induces insulin secretion; causes hypoglycemia in vivo.
Muscarinic (M2) Parasympathetic Tone> 30 µMLow: Less potent than Disopyramide, but relevant at high doses.

Critical Insight: The IC50 for hERG blockade (3.7 µM) is dangerously close to the therapeutic Na+ blocking concentration. Dose titration is the single most important control in your assay.

Troubleshooting Guide: Minimizing Specific Off-Target Artifacts
Issue 1: Distinguishing Na+ Blockade from hERG-Mediated APD Prolongation

Symptom: In patch-clamp or optical mapping studies, Escibenzoline treatment results in significant Action Potential Duration (APD) prolongation (QT effect), obscuring the pure Na+ channel conduction slowing (QRS effect).

Mechanism: Escibenzoline blocks the rapid delayed rectifier potassium current (


), delaying repolarization.

Protocol: The "Current Subtraction" Validation

  • Establish Baseline: Record

    
     and APD at baseline.
    
  • Titrate Escibenzoline: Administer Escibenzoline at 1 µM (sub-hERG threshold) and measure Vmax (upstroke velocity).

  • hERG Isolation Step:

    • If APD prolongation is observed, apply a specific hERG blocker (e.g., E-4031 at 100 nM) to a separate control sample to saturate hERG channels.

    • Compare the APD profile of Escibenzoline vs. E-4031.

    • Logic: If Escibenzoline produces APD prolongation beyond that of saturating E-4031, non-hERG mechanisms are involved. If it matches, the effect is hERG-mediated contamination.

  • Correction: For pure Na+ studies, use Lidocaine as a comparator (minimal hERG block) to validate that the conduction slowing is Nav1.5-dependent.

Issue 2: Metabolic Interference (Hypoglycemia/Insulin Secretion)

Symptom: In whole-animal models or isolated islet studies, Escibenzoline causes unexpected hypoglycemia or hyperinsulinemia, confounding metabolic or hemodynamic data.

Mechanism: Escibenzoline blocks the Kir6.2 pore of the KATP channel in pancreatic


-cells. This depolarization triggers calcium influx and subsequent insulin release, independent of glucose levels.

Protocol: The "Metabolic Clamp" Control

  • In Vitro (Cell Lines/Tissue):

    • Maintain media glucose at physiological steady-state (5.5 mM).

    • Negative Control: Co-incubate with Diazoxide (100-200 µM). Diazoxide is a KATP channel opener.

    • Validation: If Diazoxide reverses the insulin secretion or membrane depolarization caused by Escibenzoline, the effect is confirmed as KATP-mediated off-target activity.

  • In Vivo:

    • Monitor blood glucose every 15 minutes post-administration.

    • Prophylaxis: Maintain a glucose clamp or supplement with dextrose to prevent hypoglycemic shock, which triggers sympathetic surges that alter cardiac electrophysiology (tachycardia), falsely appearing as a drug effect.

Issue 3: Anticholinergic (Muscarinic) Artifacts

Symptom: In vagal nerve stimulation assays or heart rate variability (HRV) studies, Escibenzoline blunts the bradycardic response to acetylcholine.

Protocol: The Atropine Mask

  • Step: Perform the assay in the presence of Atropine (1 µM) to fully block muscarinic receptors before adding Escibenzoline.

  • Reasoning: This "masks" the receptors. Any further change in conduction or refractory period induced by Escibenzoline can then be attributed solely to ion channel blockade (Na+/K+), eliminating the variable of cholinergic antagonism.

Visualizing the Optimization Workflow

The following diagram outlines the decision logic for isolating Escibenzoline's primary effect from its off-target noise.

Escibenzoline_Optimization cluster_legend Legend Start Start: Escibenzoline Experiment Dose_Check Check Concentration Start->Dose_Check Low_Dose < 3 µM (Low Risk) Dose_Check->Low_Dose High_Dose > 3 µM (High Risk) Dose_Check->High_Dose Target_Na Target: Nav1.5 (Na+ Block) Low_Dose->Target_Na OffTarget_hERG Risk: hERG Block (APD Prolongation) High_Dose->OffTarget_hERG Primary Concern OffTarget_KATP Risk: KATP Block (Insulin/Hypoglycemia) High_Dose->OffTarget_KATP Secondary Concern Result_Clean Validated Na+ Channel Data Target_Na->Result_Clean Control_hERG Action: Co-treat with E-4031 (Control) or Use Voltage Clamp subtraction OffTarget_hERG->Control_hERG Control_KATP Action: Use Diazoxide (Opener) or Glucose Clamp (In Vivo) OffTarget_KATP->Control_KATP Control_hERG->Result_Clean Control_KATP->Result_Clean key1 Green = Safe Zone key2 Red = Off-Target Zone

Caption: Decision matrix for managing dose-dependent off-target effects of Escibenzoline.

Frequently Asked Questions (FAQ)

Q: Is Escibenzoline (S-enantiomer) safer than Racemic Cibenzoline regarding hypoglycemia? A: Not necessarily. While Escibenzoline is the S-enantiomer developed for antiarrhythmic use, the KATP blocking activity (responsible for hypoglycemia) is preserved in the enantiomer. Research indicates that Cibenzoline inhibits Kir6.2 subunits directly.[8] You must assume the hypoglycemic risk exists for the S-enantiomer and control for it using the Metabolic Clamp protocol described above.

Q: Can I use Escibenzoline to study Late Na+ Current (


)? 
A:  Yes, but with caution. Cibenzoline/Escibenzoline blocks both peak and late Na+ currents. However, because it also blocks 

(hERG), the net effect on APD is complex (NaL block shortens APD; Kr block lengthens it). To isolate the

effect, you must block

with a specific agent (like E-4031) before applying Escibenzoline, so the observed APD shortening can be attributed to

inhibition.

Q: Why does my vehicle control show discrepancies in KATP assays? A: Ensure your vehicle does not contain high concentrations of DMSO (>0.1%), as DMSO itself can affect ion channel kinetics. Furthermore, Escibenzoline is highly pH-dependent. Its block of KATP channels is stronger at higher pH (alkalinization). Ensure your buffer pH is strictly maintained at 7.4 to prevent variability in IC50 values.

References
  • National Institutes of Health (NIH). "Block of HERG current expressed in HEK293 cells by the Na+-channel blocker cibenzoline." PubMed. [Link]

  • National Institutes of Health (NIH). "The antiarrhythmic agent cibenzoline inhibits KATP channels by binding to Kir6.2." PubMed. [Link]

  • World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN) - Escibenzoline." WHO Drug Information. [Link]

  • National Institutes of Health (NIH). "Inhibition of the ATP-sensitive Potassium Channel by Class I Antiarrhythmic Agent, Cibenzoline, in Rat Pancreatic Beta-Cells." PubMed. [Link]

Sources

Improving the signal-to-noise ratio in Escibenzoline electrophysiology recordings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Signal-to-Noise Ratio (SNR) Optimization in Patch-Clamp Electrophysiology Target Molecule: Escibenzoline [(-)-(S)-Cibenzoline] Primary Targets: Voltage-Gated Sodium Channels (


), Potassium Channels (

,

)

Core Directive & Scope

User Persona: Senior Electrophysiologist / Assay Developer Objective: Resolve rapid-onset kinetics of Escibenzoline block on


 and 

without compromising signal integrity.

The Challenge: Escibenzoline is a Class Ia antiarrhythmic (stereoisomer of cibenzoline) with complex polypharmacology. It blocks fast sodium currents (


) and potassium currents (

,

). The primary technical hurdle is that

activation occurs within 0.5–1.0 ms . High-frequency noise often masks the peak amplitude, yet aggressive low-pass filtering distorts the fast activation kinetics, leading to erroneous

and

calculations.

This guide provides a self-validating system to maximize SNR while preserving the temporal fidelity required for Escibenzoline kinetic studies.

The Noise Floor: Hardware & Environment

Before touching the cell, you must minimize the "intrinsic" noise of your rig. A noise floor >0.5 pA RMS (at 5 kHz) will obscure the subtle state-dependent block of Escibenzoline.

The "Silent Rig" Protocol

Goal: Reduce environmental electrical noise to <0.2 pA RMS.

ComponentOptimization ActionCausality (Why?)
Grounding Star Grounding: Connect bath, manipulator, microscope, and Faraday cage to a single point on the amplifier signal ground.Prevents "ground loops" where voltage potential differences between ground points create 50/60Hz hum.
Headstage Cooled/Active Headstage: Ensure the headstage is actively cooled or stabilized.Thermal noise (Johnson-Nyquist noise) in the feedback resistor is a primary noise source.
Bath Level Fluid Level Management: Keep bath fluid low but stable. Use a suction drain with a broken meniscus (wick).High fluid levels increase capacitance (

). Perfusion pump pulsation couples noise into the bath ground.
Pipette Holder Clean Polycarbonate: Sonicate holder in ethanol weekly. Check O-rings for salt crust.Salt bridges on the holder create leakage paths (

), acting as noise antennas.
Diagram: The Noise Hunting Workflow

NoiseHunting cluster_0 Diagnostic Loop Start Start: Measure RMS Noise (Open Air, 5kHz Filter) Decision1 Is Noise > 0.5 pA? Start->Decision1 CheckGround Check Star Grounding & Faraday Cage Decision1->CheckGround Yes (60Hz Hum) CheckHolder Clean/Replace Pipette Holder Decision1->CheckHolder Yes (High Freq Hiss) Success Proceed to Experiment Decision1->Success No CheckGround->Decision1 CheckHeadstage Test Headstage with Model Cell CheckHolder->CheckHeadstage CheckHeadstage->Decision1

Caption: Systematic workflow for isolating and eliminating electrical noise sources before experimentation.

The Interface: Pipette & Seal Quality

For Escibenzoline studies, the pipette is not just a delivery tool; it is a capacitor that must be neutralized.

Critical Protocol: Sylgard Coating

Why it matters: Uncoated glass immersed in bath solution creates a "wall capacitance" (


). This creates a slow capacitive artifact that interferes with the decay phase of fast 

, exactly where Escibenzoline's open-channel block is measured.

Step-by-Step:

  • Dip: Dip the pipette tip (shank) into Sylgard 184 elastomer.

  • Cure: Cure using a hot air gun or microforge for 10-20 seconds.

  • Target: Coat to within 200 µm of the tip.

  • Result: Reduces pipette capacitance (

    
    ) from ~5 pF to <2 pF, significantly lowering the noise floor.
    
Glass Selection Table
Glass TypeDielectric Constant (

)
Noise ProfileRecommended For
Quartz 3.8 (Lowest)Ultra-LowSingle-channel recording of Escibenzoline block.
Borosilicate (Thick Wall) 4.6LowStandard Whole-Cell

/

assays.
Soda Lime 7.2HighAvoid. Creates high thermal noise and leaching.

Signal Processing: Filtering & Sampling

Escibenzoline kinetics are fast. Improper filtering is the most common cause of data misinterpretation.

The Nyquist-Bessel Rule

To resolve the peak of a sodium current (


) blocked by Escibenzoline without aliasing or attenuation:
  • Filter Setting (

    
    ):  Use a 4-pole Bessel Low-Pass Filter (LPF).
    
    • For

      
      : Set 
      
      
      
      = 5 kHz to 10 kHz .
    • For

      
       (hERG): Set 
      
      
      
      = 1 kHz to 2 kHz .
  • Sampling Rate (

    
    ):  Must be at least 5x  the filter cutoff (Nyquist oversampling).
    
    • If

      
       = 10 kHz, Sample at 50 kHz (20 µs interval) .
      

Warning: Never use a Butterworth filter for time-domain analysis of fast currents. It introduces "ringing" (overshoot) artifacts that mimic channel opening events.

Series Resistance ( ) Compensation

The "Silent Killer" of Escibenzoline Data.

When recording large


 currents (>2 nA), a Series Resistance of even 5 M

creates a voltage error of 10 mV (

). This slows the apparent activation of the channel, masking the drug's effect.

Compensation Protocol:

  • Establish Whole-Cell: Break in and wait for equilibration.

  • Measure

    
    :  Should be <10 M
    
    
    
    . If >15 M
    
    
    , discard cell.
  • Compensate:

    • Prediction (Correction): Set to 70-85% .

    • Lag: Adjust to prevent ringing (usually 10-20 µs).

  • Validation: The capacitive transient should become sharper and narrower, not oscillatory.

Diagram: Escibenzoline Experimental Logic

ExperimentLogic cluster_integrity Signal Integrity Check Cell Cell (Nav1.5) Amp Amplifier (Rs Comp > 80%) Cell->Amp Current Filter Bessel Filter (5-10 kHz) Amp->Filter Analog Signal Digitizer Digitizer (50 kHz) Filter->Digitizer Filtered Signal Escibenzoline Escibenzoline Perfusion Escibenzoline->Cell Block

Caption: Signal chain optimization for recording fast-kinetic channel block by Escibenzoline.

Troubleshooting FAQ

Q1: I see a 50/60Hz hum that disappears when I touch the bath fluid with a grounded wire.

  • Diagnosis: Poor bath grounding.

  • Fix: Your Ag/AgCl reference pellet may be chlorinated improperly or the connection to the headstage ground is loose. Re-chlorinate the silver wire and ensure the reference electrode is submerged fully.

Q2: The Escibenzoline block appears "washed out" or slower than expected.

  • Diagnosis: Poor Series Resistance (

    
    ) compensation.[1][2]
    
  • Fix: High

    
     filters the current, making fast currents look slow. Increase 
    
    
    
    compensation to 80%. If the amplifier oscillates (rings), re-polish your pipette tips to get a lower initial resistance (2-3 M
    
    
    ).

Q3: My baseline drifts when switching to the Escibenzoline solution.

  • Diagnosis: Liquid Junction Potential (LJP) shift or Temperature effect.

  • Fix: Ensure the drug solution has the exact same ionic composition and pH as the control solution. Escibenzoline is lipophilic; ensure it is fully dissolved (use DMSO stock <0.1% final) and not precipitating on the ground electrode.

Q4: High-frequency noise persists despite shielding.

  • Diagnosis: Pipette Capacitance.

  • Fix: Are you using Sylgard? If not, the fluid level is too high up the pipette shank. Lower the bath level or coat the pipette.

References

  • Molecular Devices. (2020). The Axon Guide: Electrophysiology and Biophysics Laboratory Techniques. Link

  • Hille, B. (2001). Ion Channels of Excitable Membranes. Sinauer Associates. (Standard Text for Channel Biophysics).
  • Satoh, H. (1996). Inhibitory effect of cibenzoline on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes. General Pharmacology, 27(7), 1161-1166. Link

  • Kodama, I., et al. (1987). Effects of cibenzoline on repolarization and conduction in the dog heart. Journal of Cardiovascular Pharmacology. Link

  • Sigworth, F. J. (1983).[2] Electronic design of the patch clamp. Single-Channel Recording, 3-35. (Foundational text on noise in patch clamp).

Sources

Escibenzoline Stability and Degradation: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Escibenzoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on understanding and mitigating the degradation of Escibenzoline during experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of Escibenzoline.

Q1: What are the primary factors that can cause Escibenzoline to degrade?

A1: Escibenzoline's structure, featuring a 2-imidazoline ring and a diphenylcyclopropane moiety, makes it susceptible to several environmental factors. The most critical factors to control are pH, exposure to light, and the presence of oxidizing agents .[1][2] Temperature can also accelerate these degradation processes.[1]

Q2: I'm observing unexpected peaks in my HPLC analysis of an aged Escibenzoline sample. What could they be?

A2: Unexpected peaks likely represent degradation products. Given Escibenzoline's structure, two primary degradation pathways are probable:

  • Hydrolysis of the 2-imidazoline ring: This is a common degradation route for imidazolines, especially under acidic or basic conditions.[2][3] This reaction opens the imidazoline ring to form N-(2-aminoethyl)-2-(2,2-diphenylcyclopropyl)acetamide.

  • Oxidation: The imidazoline ring can be oxidized to form the corresponding imidazole derivative. Additionally, the diphenylcyclopropane group may be susceptible to oxidative cleavage.[4]

The appearance of new, more polar compounds in your chromatogram often points towards hydrolysis, while a variety of new peaks could indicate oxidative degradation.

Q3: How should I prepare and store my Escibenzoline stock solutions to ensure stability?

A3: To maintain the integrity of your Escibenzoline stock solutions, adhere to the following guidelines:

  • Solvent Selection: Use high-purity, anhydrous solvents. If aqueous buffers are necessary, use freshly prepared buffers and consider the pH stability profile.

  • pH Control: Maintain the pH of your solutions within a stable range. Based on the general stability of similar compounds, a slightly acidic to neutral pH is often preferable to alkaline conditions which can catalyze hydrolysis.[5]

  • Light Protection: Store all solutions in amber vials or wrap containers in aluminum foil to protect them from light, as photodegradation is a potential issue for compounds with aromatic rings.

  • Temperature: Store stock solutions at or below -20°C. For short-term storage of working solutions, refrigeration (2-8°C) is recommended. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage of highly sensitive experiments, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.

Troubleshooting Guide

This section provides a problem-and-solution format for specific issues you may encounter during your experiments.

Observed Issue Potential Cause Recommended Action
Loss of Potency/Inconsistent Results in Biological Assays Degradation of Escibenzoline in your experimental media.1. Verify Stock Solution Integrity: Before starting your assay, confirm the purity of your Escibenzoline stock solution using a validated analytical method like HPLC. 2. Assess Media Stability: Perform a short-term stability study of Escibenzoline in your cell culture or assay buffer under the exact experimental conditions (temperature, CO2, etc.). Analyze samples at different time points to determine the rate of degradation. 3. Minimize Incubation Time: If degradation is observed, redesign your experiment to minimize the incubation time of Escibenzoline with the biological system. 4. pH and Buffer Effects: Ensure the pH of your media is stable throughout the experiment. Some biological processes can alter the pH, potentially accelerating degradation.
Appearance of a Major New Peak in HPLC After Acidic/Basic Sample Treatment Hydrolysis of the 2-imidazoline ring.1. Confirm Identity: If possible, use mass spectrometry (LC-MS) to determine the mass of the new peak. A mass increase of 18 Da (the mass of water) is indicative of a hydrolysis product. 2. Control pH: Neutralize your samples immediately after any acidic or basic treatment steps to prevent further degradation before analysis.[1] 3. Optimize Extraction: If using liquid-liquid extraction, ensure the pH of the aqueous phase is appropriate to maintain the stability of Escibenzoline.
Multiple New Peaks Appearing Over Time, Especially in the Presence of Air or Light Oxidative degradation and/or photodegradation.1. Protect from Light: Conduct all experimental steps under amber or red light and use light-protecting containers for storage. 2. Use Fresh Solvents: Peroxides can accumulate in some organic solvents (e.g., THF, ether) over time. Use freshly opened bottles of high-purity solvents. 3. Add Antioxidants: For particularly sensitive applications, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your non-aqueous stock solutions. However, ensure the antioxidant does not interfere with your downstream assays. 4. De-gas Solvents: For highly sensitive analytical work, de-gassing solvents by sparging with helium or nitrogen can remove dissolved oxygen.

Understanding Escibenzoline's Degradation Pathways

A foundational understanding of the chemical transformations Escibenzoline may undergo is critical for troubleshooting and preventative measures. The two primary sites of degradation are the 2-imidazoline ring and the diphenylcyclopropane moiety.

Hydrolytic Degradation

The 2-imidazoline ring is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.[2][3] This process involves the nucleophilic attack of water on the carbon atom of the C=N bond, leading to the opening of the ring.

Escibenzoline Escibenzoline (Imidazoline Ring Intact) Hydrolysis_Product Ring-Opened Product (N,N'-disubstituted ethylenediamine derivative) Escibenzoline->Hydrolysis_Product H₂O, H⁺ or OH⁻ caption Hydrolytic Degradation of the Imidazoline Ring

Hydrolytic Degradation of the Imidazoline Ring

Oxidative Degradation

Oxidation can occur at two main positions on the Escibenzoline molecule:

  • 2-Imidazoline Ring: The imidazoline ring can undergo dehydrogenation to form the more stable aromatic imidazole ring. This can be initiated by various oxidizing agents.[6]

  • Diphenylcyclopropane Moiety: The strained cyclopropane ring can be susceptible to oxidative ring-opening, potentially leading to a variety of degradation products. This can be a radical-mediated process.

cluster_oxidation Oxidative Degradation Pathways Escibenzoline Escibenzoline Imidazole_Derivative Imidazole Derivative Escibenzoline->Imidazole_Derivative [O] (e.g., O₂, H₂O₂) Cyclopropane_Opened Cyclopropane Ring-Opened Products Escibenzoline->Cyclopropane_Opened [O] (Radical Initiators) caption Potential Oxidative Degradation Pathways for Escibenzoline

Potential Oxidative Degradation Pathways

Experimental Protocols

This section provides detailed protocols for assessing the stability of Escibenzoline.

Protocol 1: Forced Degradation Study of Escibenzoline

Objective: To intentionally degrade Escibenzoline under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • Escibenzoline

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a UV detector or, ideally, a mass spectrometer (LC-MS)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Escibenzoline in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of Escibenzoline and 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample of Escibenzoline and 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before dilution.

    • Dilute all samples with the mobile phase to a final concentration of approximately 50 µg/mL.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Detection: 214 nm (or as determined by UV scan of Escibenzoline)

    • Injection Volume: 10 µL

  • Data Analysis: Compare the chromatograms of the stressed samples with the control sample. Look for new peaks and a decrease in the peak area of the parent Escibenzoline peak. If using LC-MS, analyze the mass spectra of the new peaks to propose structures for the degradation products.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method that can separate Escibenzoline from its degradation products, allowing for accurate quantification of the parent compound in the presence of its impurities.

Procedure:

  • Method Development:

    • Use the samples generated from the forced degradation study (Protocol 1).

    • Optimize the HPLC mobile phase composition, gradient, column type, and other parameters to achieve baseline separation between the Escibenzoline peak and all degradation product peaks.

    • A good separation is typically defined as a resolution of >1.5 between all adjacent peaks.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of Escibenzoline and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of Escibenzoline.

    • Precision: Assess the repeatability (intraday) and intermediate precision (interday) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Escibenzoline that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance when small, deliberate variations are made to the method parameters (e.g., pH of the mobile phase, column temperature).

References

  • Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. (2021). ResearchGate. [Link]

  • Cibenzoline transforms random re-entry into ordered re-entry in the atria. (n.d.). PubMed. [Link]

  • Development and validation of stability indicating chromatographic methods for simultaneous determination of citicoline and piracetam. (2020). PubMed. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). PubMed. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. (n.d.). MDPI. [Link]

  • Cibenzoline. A Review of Its Pharmacological Properties and Therapeutic Potential in Arrhythmias. (n.d.). PubMed. [Link]

  • Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. (2014). ResearchGate. [Link]

  • Hydrolysis of Imidazole-2-ylidenes. (2010). Journal of the American Chemical Society. [Link]

  • Effects of cibenzoline on cardiac function and metabolism in the rat heart--lung preparation. (n.d.). PubMed. [Link]

  • Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes. (n.d.). ResearchGate. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Ceftaroline Fosamil in Bulk and Its Parenteral Dosage Forms. (2014). ResearchGate. [Link]

  • Aerobic Oxidation of Imidazolines to 2-Arylimidazoles Using CuSO4∙H2O as a Catalyst. (2025). Who we serve. [Link]

  • Synthesis of 2-imidazolines. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (n.d.). MDPI. [Link]

  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. (n.d.). Revue Roumaine de Chimie. [Link]

  • Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. (2004). ResearchGate. [Link]

  • 2-Imidazoline. (n.d.). Wikipedia. [Link]

  • Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. (n.d.). MDPI. [Link]

  • Hydrolysis of imidazole-2-ylidenes. (2011). PubMed. [Link]

  • Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water. (n.d.). MDPI. [Link]

  • Stability indicating LC method for citicoline sustained release tablet. (n.d.). ijpsonline.com. [Link]

  • Determination of cibenzoline in plasma and urine by high-performance liquid chromatography. (1983). PubMed. [Link]

  • Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determination in pharmaceuticals and biological fluids. (n.d.). PMC. [Link]

  • Development and Validation of Analytical Method for Simultaneous Estimation of Citicoline Sodium and Preservative Methyl Paraben. (n.d.). SciSpace. [Link]

  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. (n.d.). PubMed. [Link]

  • Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. (n.d.). sciencedirect.com. [Link]

  • Photodegradation of avobenzone: stabilization effect of antioxidants. (2014). PubMed. [Link]

Sources

Technical Support Center: Escibenzoline (S-Cibenzoline) Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Escibenzoline (the


-enantiomer of Cibenzoline) is a Class Ia/Ic antiarrhythmic agent with significant anticholinergic (antimuscarinic) properties. In isolated tissue bath experiments (e.g., guinea pig ileum, rat atria, or papillary muscle), "tachyphylaxis" is frequently misidentified.

True tachyphylaxis (rapid desensitization) typically affects agonists (e.g., Acetylcholine, Carbachol), not antagonists like Escibenzoline. If you are observing a diminishing response during your Escibenzoline assays, you are likely encountering one of two distinct phenomena:

  • Agonist-Induced Desensitization: The tissue's receptors (e.g.,

    
     muscarinic) are internalizing or uncoupling due to the agonist used to provoke contraction, masking the inhibitory effect of Escibenzoline.
    
  • Use-Dependent Blockade (Reverse Tachyphylaxis): In cardiac tissues, Escibenzoline’s

    
     channel blockade is frequency-dependent. Changes in stimulation rate can mimic a loss of potency or instability.
    

This guide provides the protocols to stabilize your baseline and accurately calculate


/

values.

Troubleshooting Guide (FAQ)

Q1: I am running a cumulative concentration-response curve (CCRC) with Carbachol to test Escibenzoline potency. The maximal contraction ( ) drops with every curve, even before adding Escibenzoline. Is this tachyphylaxis?

Diagnosis: Yes, this is Agonist Tachyphylaxis , not Escibenzoline failure. The Mechanism: High concentrations of muscarinic agonists cause G-protein receptor kinases (GRKs) to phosphorylate the receptor, leading to


-arrestin recruitment and internalization.
The Fix: 
  • Protocol Adjustment: You must switch from a "Cumulative" design to a "Non-Cumulative" or "Single-Dose" design if the tissue is sensitive.

  • Time-Matched Controls: You must run a parallel control tissue that receives only the agonist (no Escibenzoline) at the same time points. Correct your treatment data against this degradation slope.

  • Washout Extension: Increase washout cycles. Muscarinic receptors in the ileum often require 20–30 minutes to recycle to the membrane.

Q2: In electrically stimulated cardiac tissue (e.g., papillary muscle), the inhibitory effect of Escibenzoline seems to "fade" or fluctuate during the experiment.

Diagnosis: This is likely Frequency-Dependent Unblocking or Run-down . The Mechanism: Escibenzoline binds to open/inactivated


 channels (Use-Dependence). If your stimulation frequency is too low (< 1 Hz), the drug dissociates from the channel during the long diastolic interval, making it appear less potent.
The Fix: 
  • Maintain Physiological Frequency: Stimulate at

    
     Hz (60 BPM) for rats/guinea pigs to maintain the channel in a state accessible to Escibenzoline.
    
  • Check Oxygenation: "Fading" often indicates hypoxia in the core of the muscle. Ensure

    
     bubbling is vigorous and the tissue diameter is 
    
    
    
    mm.
Q3: I cannot wash Escibenzoline out of the tissue. The baseline never recovers.

Diagnosis: Lipophilic Retention . The Mechanism: Escibenzoline/Cibenzoline is moderately lipophilic. It partitions into the lipid bilayer and slowly leaches back out, keeping receptors blocked. The Fix:

  • The "Sacrificial Tissue" Rule: Do not attempt to wash out Escibenzoline to run a second curve on the same tissue. Use a "One Tissue, One Concentration" or "One Tissue, One Curve" protocol.

  • BSA Wash: Include 0.5% Bovine Serum Albumin (BSA) in the first washout buffer to act as a "sink" for lipophilic drugs.

Visualizing the Tachyphylaxis Pathway

The following diagram illustrates the competition between Escibenzoline blockade and Agonist-induced desensitization (Tachyphylaxis).

G cluster_0 Tissue Bath Environment Agonist Agonist (e.g., ACh/Carbachol) Receptor Receptor (M3/Na+ Channel) Active State Agonist->Receptor Activates Response Tissue Response (Contraction/APD) Receptor->Response Signaling Cascade Desensitized Desensitized Receptor (Internalized/Phosphorylated) Receptor->Desensitized High Dose/Freq (Tachyphylaxis) Escibenzoline Escibenzoline (Antagonist/Blocker) Escibenzoline->Receptor Competitive Block (Prevents Activation) Desensitized->Receptor Slow Recycling (>20 mins)

Caption: Figure 1. Mechanism of Action vs. Tachyphylaxis. Escibenzoline blocks the active receptor. However, excessive agonist stimulation drives the receptor into a desensitized state, causing signal loss independent of the drug.

Optimized Experimental Protocols

Protocol A: Managing Tachyphylaxis in Smooth Muscle (Antimuscarinic Assay)

Use this when testing Escibenzoline against Acetylcholine/Carbachol.

StepActionDurationRationale
1. Priming Add sub-maximal Agonist (

) -> Wash -> Repeat 2x.
45 minsTissues are often "shocked" after mounting. Priming stabilizes the receptor pool.
2. Control Curve Run full Agonist CCRC. Calculate

.
20 minsEstablishes baseline sensitivity.
3. Washout Wash every 5 mins.30 mins CRITICAL: Short washouts (<15m) cause tachyphylaxis in the next curve.
4. Incubation Add Escibenzoline .20-30 minsAllows equilibrium binding (Schild analysis requirement).
5. Test Curve Run Agonist CCRC in presence of Escibenzoline.20 minsMeasure shift in

(Dose Ratio).
6. Analysis Compare Test Curve to Time-Matched Control Tissue , not just the pre-drug curve.N/ACorrects for natural run-down of the tissue.
Protocol B: Cardiac Tissue (Antiarrhythmic/Channel Block)

Use this for papillary muscle or atrial strips.

  • Mounting: Mount tissue under 1.0 g tension (rat) or 0.5 g (guinea pig).

  • Pacing: Stimulate at 1-2 Hz , 2-4 ms duration, voltage 20% above threshold.

    • Note: Do not use < 0.5 Hz; Escibenzoline unblocks during diastole.

  • Equilibration: Perfusion with Krebs-Henseleit solution for 60 minutes is mandatory.

  • Dosing: Add Escibenzoline cumulatively (e.g.,

    
     to 
    
    
    
    ).
  • Stability Criteria: Wait 15 minutes per concentration. If force declines continuously, check

    
     supply.
    

Data Analysis: Correcting for Run-Down

If you observe a decline in the maximal response (


) of your control tissues over time, you must normalize your Escibenzoline data. Use the "Percent of Matched Control"  method:


Table 1: Differentiating Tachyphylaxis from Drug Effect

ObservationLikely CauseSolution

drops in Control Tissue
Tissue Run-down / NecrosisCheck buffer pH, Glucose, Oxygenation.

drops only after Agonist
Receptor Desensitization (Tachyphylaxis)Increase washout time; reduce Agonist contact time.
Baseline rises (Contracture) Toxic dose / Calcium overloadReduce Calcium in buffer; check for contamination.
Response fluctuates (Beats) Spontaneous activity / ArrythmiaIncrease stimulation voltage (capture); add Escibenzoline (it should suppress this).

References

  • World Health Organization (WHO). (2021). International Nonproprietary Names for Pharmaceutical Substances (INN): Proposed INN: List 125. WHO Drug Information, 35(2).[1] Link

    • Verification of Escibenzoline as the S-enantiomer of Cibenzoline.
  • Harron, D. W., et al. (1986). Cibenzoline: A review of its pharmacological properties and therapeutic potential in arrhythmias. Drugs, 31(4), 308-326. Link

    • Establishes the Class I/III and anticholinergic mechanism profile.
  • Kenakin, T. P. (2009).[2] A Pharmacology Primer: Theory, Applications, and Methods. Elsevier Academic Press.

    • Authoritative source on managing tachyphylaxis and Schild analysis in tissue b
  • Monash University. (2020). Pharmacology – Working with isolated tissue preparations.[3] Link

    • Best practices for washout and baseline stability.

Sources

Technical Support Center: Validating Escibenzoline Stock Solution Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for ensuring the integrity of Escibenzoline stock solutions over time. Inconsistent experimental results can often be traced back to compromised compound stability. This document offers in-depth FAQs, troubleshooting advice, and step-by-step validation protocols to maintain experimental reproducibility and data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage temperature for Escibenzoline stock solutions?

For long-term stability, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing Escibenzoline stock solutions.[1] Once prepared, it is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1] For optimal long-term storage (up to 6 months), these aliquots should be kept at -80°C.[2][3] For shorter-term storage (up to 1 month), -20°C is acceptable.[2][3]

  • Causality Insight: Storing at ultra-low temperatures like -80°C significantly slows down molecular motion, thereby reducing the rate of potential chemical degradation. Aliquoting prevents the detrimental effects of temperature fluctuations and moisture introduction, which can occur during repeated access to a master stock.

Q2: How can I handle DMSO to ensure the best stability for my Escibenzoline stock?

DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[4][5] This absorbed water can impact the solubility of your compound and potentially promote hydrolysis.[1]

  • Best Practices:

    • Always use a fresh, unopened bottle of anhydrous, high-purity DMSO to prepare your master stock solution.

    • Keep the DMSO container tightly closed when not in use.[4][5]

    • Store DMSO in a cool, dry, and well-ventilated place away from direct sunlight and heat.[5][6]

Q3: What are the visible signs of stock solution degradation or instability?

While not definitive, visual inspection is the first line of defense. Key indicators of a compromised solution include:

  • Precipitation: The appearance of solid material, either upon thawing or during storage, indicates that the compound has fallen out of solution. This can be due to solvent moisture absorption or exceeding the solubility limit at a lower temperature.[7]

  • Color Change: Any deviation from the solution's original color (typically colorless) may suggest chemical degradation and the formation of chromophoric byproducts.[1]

  • Cloudiness or Haze: A hazy appearance can indicate the formation of insoluble aggregates or the beginning of precipitation.

Q4: How many freeze-thaw cycles can my Escibenzoline stock solution tolerate?

While there is no universally fixed number, it is a well-established best practice to minimize freeze-thaw cycles.[1][8] Each cycle can introduce stress on the dissolved compound and increase the risk of moisture contamination. For this reason, aliquoting into single-use volumes for long-term storage is strongly recommended.[1] If repeated use from a single vial is unavoidable, a formal freeze-thaw stability study should be performed to determine the acceptable number of cycles for your specific concentration and experimental needs.[9][10]

Troubleshooting Guide

Problem: I see a precipitate in my stock solution after thawing it.

  • Immediate Action: Do not use the solution directly. Gently warm the vial to 37°C and vortex it to see if the compound redissolves. Some compounds have lower solubility at colder temperatures and may require warming.

  • Underlying Cause & Solution: This often points to the solution being too concentrated or having absorbed water, which reduces DMSO's solvating power. If the precipitate does not redissolve with gentle warming, it is best to discard the aliquot. When preparing new stocks, consider using a slightly lower concentration or ensure your DMSO is anhydrous.

Problem: My experimental results are inconsistent, and I suspect my older Escibenzoline stock is the cause.

  • Validation Workflow: When in doubt, validate. The most reliable approach is to compare the performance of the aged stock against a freshly prepared stock solution from the same lot of solid compound.

  • Recommended Action: The gold-standard method for this comparison is High-Performance Liquid Chromatography (HPLC).[11][12] An HPLC analysis will definitively show if the concentration of the parent compound has decreased and if new peaks, representing degradation products, have appeared.[13]

Experimental Protocols for Integrity Validation

Protocol 1: Definitive Integrity and Stability Assessment using HPLC-UV

This protocol provides a robust method to quantitatively assess the purity and concentration of your Escibenzoline stock solution. It compares an aged or suspect stock to a freshly prepared standard.

Materials:

  • Aged Escibenzoline stock solution (Test Sample)

  • Solid Escibenzoline powder (from the same lot as the stock)

  • Anhydrous, HPLC-grade DMSO

  • HPLC-grade acetonitrile and water

  • Acetate buffer (pH 4.5) or other suitable buffer

  • HPLC system with a UV detector and a C18 reversed-phase column

Methodology:

  • Preparation of Fresh Standard:

    • Accurately weigh a small amount of solid Escibenzoline.

    • Dissolve it in anhydrous, HPLC-grade DMSO to create a fresh stock solution at the exact same concentration as your Test Sample. This is your Control Standard.

  • Sample Preparation for HPLC:

    • Dilute a small, known volume of both the Test Sample and the Control Standard in the mobile phase to a final concentration suitable for HPLC analysis (e.g., in the range of 0.1-100 µg/mL).[12]

  • HPLC Analysis:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A mixture of acetate buffer (pH 4.5) and acetonitrile (e.g., 1:1 v/v) is a good starting point for benzimidazole derivatives.[12][14]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection: UV detector set to a wavelength appropriate for Escibenzoline.

    • Injection: Inject equal volumes of the diluted Control Standard and Test Sample.

Data Interpretation:

ParameterExpected Outcome for a Stable SolutionIndication of Degradation
Main Peak Retention Time Test Sample retention time should match the Control Standard.A significant shift in retention time.
Main Peak Area The peak area of the Test Sample should be ≥95% of the Control Standard's peak area.A significant decrease in the main peak area.
Appearance of New Peaks No new peaks or peaks that are <0.1% of the main peak area.Presence of new, significant peaks in the Test Sample chromatogram that are absent in the Control.[13]
Peak Shape Sharp, symmetrical peak shape for both samples.Peak tailing or fronting in the Test Sample, suggesting impurities co-eluting.

Visualization of Validation Workflow

The following diagram outlines the decision-making process for validating an Escibenzoline stock solution.

G start Start: Questionable Escibenzoline Stock visual_check Visual Inspection (Precipitate, Color Change?) start->visual_check precipitate Precipitate Observed visual_check->precipitate Yes no_precipitate No Visual Issues visual_check->no_precipitate No warm_vortex Warm (37°C) & Vortex precipitate->warm_vortex hplc_analysis Perform HPLC-UV Analysis (Compare to Fresh Standard) no_precipitate->hplc_analysis dissolves Does it Redissolve? warm_vortex->dissolves dissolves->no_precipitate Yes discard Discard Aliquot dissolves->discard No hplc_results Analyze Chromatogram (Peak Area, New Peaks?) hplc_analysis->hplc_results stable Stock is Stable (Peak Area ≥95%, No New Peaks) hplc_results->stable Pass degraded Stock is Degraded (Peak Area <95% or New Peaks) hplc_results->degraded Fail proceed Proceed with Experiment stable->proceed

Caption: Decision workflow for validating Escibenzoline stock solution integrity.

References

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

  • Solubility of Things. Validation of Analytical Methods. Retrieved from [Link]

  • Microchem Laboratory. Freeze-Thaw Stability Testing. Retrieved from [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from [Link]

  • Unknown Source.
  • Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • Gsrs. ESCIBENZOLINE. Retrieved from [Link]

  • Unknown Source.
  • ICH. Annex 10. Retrieved from [Link]

  • Taylor & Francis Online. (2011, October 12). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • Dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]

  • Unknown Source. New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC.
  • PMC. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. Retrieved from [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • PubMed. (2012, June 11). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Retrieved from [Link]

  • Vici Health Sciences. What is Freeze thaw (Thermal cycling) study? Retrieved from [Link]

  • Ziath. Issues in Compound Storage in DMSO. Retrieved from [Link]

  • DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • Stack Exchange. (2022, September 7). How long can dimethyl sulfoxide be safely stored in a HDPE "barrier bottle"? Retrieved from [Link]

  • FDA. (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link]

Sources

Validation & Comparative

Technical Validation of Escibenzoline (S-Cibenzoline) Mechanism via Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Electrophysiologists, and Drug Development Professionals

Executive Summary: The Stereoselective Advantage

Escibenzoline (the S(+)-enantiomer of cibenzoline) represents a refined approach to Class Ia antiarrhythmic therapy. While the racemate (cibenzoline succinate) is effective for paroxysmal atrial fibrillation (PAF), it carries anticholinergic side effects and variable metabolism. Escibenzoline is hypothesized to retain potent NaV1.5 and Kv1.5 blockade while potentially minimizing off-target muscarinic antagonism compared to the R-enantiomer or the racemate.

This guide provides a rigorous framework for validating Escibenzoline’s molecular mechanism. We move beyond simple IC50 curves, utilizing Site-Directed Mutagenesis (SDM) to map the precise amino acid residues governing drug-channel interactions. This method provides the definitive "lock-and-key" proof required for high-impact publication and regulatory submission.

Mechanistic Hypothesis & Target Residues

To validate Escibenzoline, we must prove it interacts with the canonical local anesthetic (LA) binding site in the pore of the voltage-gated sodium channel (NaV1.5) and the central cavity of the potassium channel (Kv1.5).[1][2][3]

The Targets
Target ChannelPhysiological RoleProposed Binding Site (Wild Type)Key Mutation for ValidationExpected Outcome (If Valid)
NaV1.5 (SCN5A)Cardiac Depolarization (Phase 0)DIV-S6 Transmembrane SegmentF1760A (Phenylalanine

Alanine)
Loss of Block: Drastic increase in IC50; elimination of use-dependence.
Kv1.5 (KCNA5)Atrial Repolarization (Phase 1/2)S6 Pore HelixV512A or T480A Reduced Affinity: Drug fails to stabilize the open-inactivated state.
hERG (Kv11.1)Ventricular Repolarization (Phase 3)Pore CavityY652A / F656A Safety Screen: Confirm if Escibenzoline retains or loses hERG liability vs. racemate.

Experimental Protocol: The Self-Validating System

Scientific Integrity Note: This workflow is designed as a closed-loop system. If the Positive Control (Lidocaine or Quinidine) fails to show a shift in the mutant cell line, the experiment is invalid, regardless of Escibenzoline's performance.

Phase 1: Site-Directed Mutagenesis (SDM)

Objective: Generate HEK293 stable cell lines expressing NaV1.5-WT and NaV1.5-F1760A.

  • Template Preparation: Use a pcDNA3.1 vector containing the human SCN5A cDNA.

  • Mutagenic Primer Design: Design overlapping primers containing the F1760A mutation.

    • Forward: 5'-...CTG TCC CTG GCC ATC ACC ATC...-3' (Codon change TTC

      
       GCC).
      
  • PCR Amplification: High-fidelity polymerase (e.g., Phusion) with 12-15 cycles to minimize random errors.

  • DpnI Digestion: Incubate at 37°C for 1 hour to degrade methylated parental DNA.

  • Transformation: Transform into competent E. coli (DH5

    
    ), harvest plasmids, and verify via Sanger sequencing.
    
Phase 2: Automated Patch-Clamp Electrophysiology

Objective: Quantify the "Mutant Shift" in drug affinity.

  • System: QPatch or Patchliner (High-throughput) or Manual Rig (Gold Standard).

  • Internal Solution: CsF-based (to block K+ currents and isolate Na+).

  • Voltage Protocol:

    • Hold at -120 mV (Resting).

    • Pulse to -10 mV (20ms) to activate channels.

    • Train Stimulation: Apply 40 pulses at 10 Hz to measure Use-Dependent Block (UDB) . Escibenzoline, like the racemate, should exhibit stronger block at high frequencies (tachycardia simulation).

Phase 3: Data Analysis (The Causality Check)

Calculate the Shift Ratio :



  • Interpretation: A Shift Ratio

    
     confirms the mutated residue is critical for binding. A ratio 
    
    
    
    implies the drug binds elsewhere (or non-specifically).

Visualizing the Validation Workflow

The following diagram illustrates the logical flow from mutagenesis to mechanistic confirmation.

ValidationWorkflow Start Start: Escibenzoline Validation Design Design Mutagenesis Primers (Target NaV1.5 F1760 / Kv1.5 V512) Start->Design PCR PCR & DpnI Digestion (Generate Mutant Plasmids) Design->PCR Transfection Transfect HEK293 Cells (WT vs. Mutant Lines) PCR->Transfection PatchClamp Whole-Cell Patch Clamp (Voltage Clamp Mode) Transfection->PatchClamp TestWT Test Group A: Wild Type (WT) + Escibenzoline PatchClamp->TestWT TestMutant Test Group B: Mutant (F1760A) + Escibenzoline PatchClamp->TestMutant DataAnalysis Calculate IC50 & Shift Ratio TestWT->DataAnalysis TestMutant->DataAnalysis Decision Shift Ratio > 10? DataAnalysis->Decision Valid VALIDATED: Specific Pore Binding Confirmed Decision->Valid Yes Invalid INVALID: Non-specific / Lipid Interaction Decision->Invalid No

Caption: Logical workflow for validating Escibenzoline binding sites using comparative mutagenesis.

Comparative Performance Guide

This section objectively compares Escibenzoline against standard alternatives, highlighting where mutagenesis data differentiates them.

FeatureEscibenzoline (S-Cibenzoline)Disopyramide Flecainide Experimental Differentiator
Primary Mechanism NaV1.5 (Open/Inactivated) + Kv1.5NaV1.5 + Muscarinic (M2) BlockadeNaV1.5 (Open State) + RyR2 BlockadeUse-Dependence: Escibenzoline shows steeper use-dependence at 10Hz than Flecainide in F1760A mutants.
Binding Site DIV-S6 (F1760)DIV-S6 + M2 ReceptorDIV-S6 (F1760)M2 Affinity: Escibenzoline shows lower affinity for M2 receptors than Disopyramide in radioligand binding assays.
K+ Channel Selectivity High (Kv1.5 > hERG)Moderate (Blocks IKr/hERG significantly)Low (Primarily Na+)Repolarization: Escibenzoline prolongs APD in atrial cells (Kv1.5) with less ventricular QT prolongation (hERG) vs Disopyramide.
Mutagenesis Sensitivity High sensitivity to F1760A (NaV) and V512A (Kv)High sensitivity to F1760A; High M2 bindingHigh sensitivity to F1760AShift Ratio: Escibenzoline exhibits a distinct "Mutant Shift" profile that confirms stereoselective fit.
Interpretation of Comparative Data[1][4][5][6][7]
  • Safety Profile: If Escibenzoline shows a lower affinity shift for hERG mutations (Y652A) compared to Disopyramide, it suggests a lower risk of Torsades de Pointes (TdP).

  • Efficacy: A high shift ratio at NaV1.5-F1760A confirms that Escibenzoline acts as a true Class I agent, physically occluding the pore rather than altering gating kinetics allosterically.

Mechanistic Pathway: The Ion Channel Blockade

The following diagram details the molecular interaction within the cardiomyocyte, validated by the mutagenesis results.

MechanismPath cluster_Cell Cardiomyocyte Membrane Escibenzoline Escibenzoline (S-Enantiomer) NaV NaV1.5 Channel (Activated State) Escibenzoline->NaV Permeates Membrane Kv Kv1.5 Channel (Ultrarapid Delay) Escibenzoline->Kv Secondary Block BindingSite Pore Binding Site (Phe1760) Escibenzoline->BindingSite High Affinity Bind NaV->BindingSite Channel Opens Repol Refractory Period Prolongation Kv->Repol Inhibits I_Kur Result Conduction Slowing (Phase 0 Depression) BindingSite->Result Physical Occlusion

Caption: Dual-mechanism of Escibenzoline: Primary NaV1.5 occlusion and secondary Kv1.5 inhibition.

Troubleshooting & Controls

To ensure Trustworthiness (the T in E-E-A-T), every experiment must include these controls:

  • The "Leak" Control: Ensure that the mutation (F1760A) does not destroy the channel's ability to conduct current in the absence of the drug. If

    
     is 
    
    
    
    , the cell is non-viable for kinetic analysis.
  • Stereoisomer Control: Run the R-enantiomer alongside Escibenzoline (S-enantiomer). If both show identical shifts, the binding is not stereoselective. If Escibenzoline shows a distinct

    
    , the clinical advantage of the pure enantiomer is validated.
    
  • Temperature Control: All patch-clamp experiments should be performed at physiological temperature (37°C) if possible, or consistently at 22°C with temperature correction factors applied, as channel kinetics are highly temperature-sensitive.

References

  • World Health Organization (WHO). (2021). International Nonproprietary Names for Pharmaceutical Substances (INN): Escibenzoline.[4] WHO Drug Information, 35(2).[5] Link

  • Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of Physiology, 590(11), 2577–2589. Link

  • Eldstrom, J., et al. (2007). The molecular basis of high-affinity binding of the antiarrhythmic drug vernakalant (RSD1235) to Kv1.5 channels. Molecular Pharmacology, 72(6), 1522-1534. (Demonstrates the V512/T480 mutagenesis protocol relevant to Class I/III agents). Link

  • Ragsdale, D. S., et al. (1994). Molecular determinants of state-dependent block of Na+ channels by local anesthetics. Science, 265(5179), 1724-1728. (Establishes the F1760/Y1767 binding site standard). Link

  • Millar, J. S., & Vaughan Williams, E. M. (1982). Pacemaker selectivity: influence on electrical activity of cardiac cells of cibenzoline succinate.[6] British Journal of Pharmacology, 75(3), 469–478. Link

Sources

A Comparative Benchmarking Guide to the Safety Profile of Escibenzoline Versus Current Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Safer Antiarrhythmics

The management of cardiac arrhythmias remains a significant clinical challenge, underscored by the narrow therapeutic window and potential for serious adverse effects of existing antiarrhythmic drugs. The ideal agent would effectively suppress arrhythmias without inducing new ones (proarrhythmia) or causing significant extracardiac toxicity. This guide provides a detailed comparative analysis of the safety profile of Escibenzoline (also known as Cibenzoline), a Class I antiarrhythmic agent, benchmarked against currently utilized drugs such as flecainide, propafenone, and amiodarone.

Escibenzoline exhibits Class I antiarrhythmic properties, with some reports suggesting limited Class III and IV activity.[1] While much of the clinical data on Escibenzoline dates from the 1980s and 1990s, a retrospective analysis of its safety profile in the context of modern safety pharmacology standards is crucial for identifying any potential advantages it may hold and for guiding future research in the development of safer antiarrhythmic therapies. This document synthesizes available clinical data, outlines the critical experimental workflows for cardiac safety assessment, and provides a framework for interpreting the comparative safety of these agents.

Comparative Safety Profile Analysis

The safety of an antiarrhythmic drug is a multi-faceted issue, dominated by the risk of proarrhythmia but also encompassing negative effects on cardiac function and extracardiac organ systems.

Proarrhythmic Risk

Proarrhythmia, the aggravation or induction of a new arrhythmia, is the most feared complication of antiarrhythmic therapy.[2] Class IC agents, in particular, carry a significant proarrhythmic risk, especially in patients with structural heart disease.[3]

  • Escibenzoline (Cibenzoline): Studies on Escibenzoline have reported varied proarrhythmic effects. One study in patients with ventricular arrhythmias reported no proarrhythmic events.[4] However, another study noted aggravation of arrhythmia or drug failure in 22% of patients with nonsustained ventricular tachycardia and left ventricular dysfunction.[5] A comparative study with flecainide observed two cases of ventricular proarrhythmic activity with cibenzoline.[6][7]

  • Flecainide: Flecainide is known for its proarrhythmic potential, particularly in patients with structural heart disease, which has limited its use.[8][9] The landmark Cardiac Arrhythmia Suppression Trial (CAST) demonstrated increased mortality in post-myocardial infarction patients treated with flecainide.

  • Propafenone: Similar to flecainide, propafenone is a Class IC agent with a recognized risk of proarrhythmia, especially in the context of structural heart disease.[3][10] One comparative study with cibenzoline reported one proarrhythmic effect in a patient in the propafenone group.[11]

  • Amiodarone: While highly effective, amiodarone's use is tempered by a wide range of potential toxicities. Although it has a lower incidence of proarrhythmia compared to Class I agents, it can cause bradycardia and hypotension.[12][13]

Effects on Cardiac Conduction and Repolarization

Alterations in electrocardiogram (ECG) intervals provide critical insights into a drug's mechanism and potential for adverse cardiac events.

  • Escibenzoline (Cibenzoline): Electrophysiological studies have shown that Escibenzoline significantly increases the AH and HV intervals and can cause QRS widening, particularly at toxic concentrations.[14] Notably, some studies suggest it has minimal effect on the QT or QTc interval.[14] However, a study in patients with hypertrophic obstructive cardiomyopathy reported a shortening of the heart rate-corrected QT interval.[15] A comparative study with propafenone found that Escibenzoline increased the QRS interval to a significantly greater extent.[11]

  • Flecainide and Propafenone: As Class IC agents, both flecainide and propafenone cause rate-dependent slowing of conduction, leading to PR and QRS interval prolongation.[3] Propafenone can also cause QT prolongation.[3]

  • Amiodarone: Amiodarone is well-known for causing significant QT interval prolongation due to its Class III effects, which, while integral to its antiarrhythmic action, also carries a risk of Torsades de Pointes (TdP), a polymorphic ventricular tachycardia.

Extracardiac Adverse Effects

The clinical utility of an antiarrhythmic drug can be significantly limited by its non-cardiac side effects.

  • Escibenzoline (Cibenzoline): Common adverse effects associated with Escibenzoline include dizziness and gastrointestinal discomfort such as nausea, vomiting, and abdominal pain.[16] Less common but serious side effects can include liver dysfunction.[16] It has also been reported to have a hypoglycemic effect.[17] Caution is advised in patients with renal impairment, as this can lead to elevated drug levels and toxicity.[18]

  • Flecainide: Non-cardiac side effects are relatively common and can include dizziness and visual disturbances.

  • Propafenone: Common side effects include dizziness, a metallic taste, and constipation.[19][20] It can also cause a lupus-like syndrome.[19]

  • Amiodarone: Amiodarone is notorious for its extensive and potentially severe extracardiac toxicities, which can affect the thyroid, lungs, liver, skin, and eyes.[13]

Effects on Myocardial Contractility

Negative inotropic effects can be particularly detrimental in patients with pre-existing left ventricular dysfunction.

  • Escibenzoline (Cibenzoline): Escibenzoline can reduce myocardial contractility.[18] Studies have shown that it can cause severe depression of left ventricular function, particularly in patients with a low ejection fraction (less than 25%).[5]

  • Flecainide and Propafenone: Both are known to have negative inotropic effects and should be used with caution in patients with heart failure.

  • Amiodarone: Amiodarone has less pronounced negative inotropic effects compared to Class I agents, which is one of its advantages in patients with structural heart disease.

Quantitative Comparison of Safety Parameters

Safety Parameter Escibenzoline (Cibenzoline) Flecainide Propafenone Amiodarone
Proarrhythmic Risk Moderate to High, especially in structural heart disease[5][7]High, especially in structural heart diseaseHigh, especially in structural heart disease[3][10]Low to Moderate
QRS Widening Yes, significant[14]YesYesMinimal
QTc Prolongation Minimal to none reported in some studies[14]MinimalCan occur[3]Significant
Negative Inotropy Yes, significant in impaired LV function[5][18]YesYesMinimal
Common Extracardiac Effects Dizziness, GI distress[16]Dizziness, visual disturbancesDizziness, metallic taste, constipation[19]Thyroid, pulmonary, hepatic, ocular, skin toxicities[13]
Use in Renal Impairment Caution advised, risk of toxicity[18]Dose adjustment requiredDose adjustment may be neededGenerally considered safe
Use in Hepatic Impairment Caution, potential for liver dysfunction[16]Dose adjustment requiredSignificant dose reduction needed[10]Monitor, but often used

Experimental Methodologies for Cardiac Safety Assessment

A rigorous and standardized approach to preclinical and clinical cardiac safety evaluation is paramount in drug development.[21][22][23] The International Council for Harmonisation (ICH) guidelines S7B and E14 provide a framework for this assessment.[24][25][26][27][28]

Preclinical Evaluation

The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Inhibition of this channel is a primary cause of drug-induced QT prolongation and TdP.[29] Early screening of compounds for hERG liability is a cornerstone of modern drug safety assessment.[30]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium current.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.

  • Technique: Manual or automated patch-clamp electrophysiology is the gold standard.[31] Fluorescence polarization assays can be used for higher throughput screening.[32]

  • Procedure:

    • Cells are cultured to an appropriate confluency.

    • Whole-cell patch-clamp recordings are established.

    • A specific voltage-clamp protocol is applied to elicit and measure the hERG current.

    • The baseline current is recorded.

    • The test compound is perfused at increasing concentrations, and the corresponding inhibition of the hERG current is measured.

    • A known hERG blocker (e.g., dofetilide) is used as a positive control.

  • Data Analysis: A concentration-response curve is generated to calculate the IC50 value.

hERG_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture HEK293 Cell Culture (hERG expressing) patch Establish Whole-Cell Patch Clamp cell_culture->patch compound_prep Compound Dilution Series application Apply Test Compound (Increasing Concentrations) compound_prep->application baseline Record Baseline hERG Current patch->baseline baseline->application washout Washout application->washout measure Measure Current Inhibition washout->measure curve Generate Concentration- Response Curve measure->curve ic50 Calculate IC50 curve->ic50

Caption: Workflow for the in vitro hERG patch-clamp assay.

Animal models are used to assess the integrated cardiovascular effects of a drug.[33]

Objective: To evaluate the effects of a drug on ECG parameters (PR, QRS, QT), heart rate, and blood pressure in a conscious, telemetered animal model.

Methodology:

  • Species: Commonly used species include dogs, non-human primates, or minipigs.

  • Instrumentation: Animals are surgically implanted with telemetry transmitters to continuously record ECG and hemodynamic data.

  • Procedure:

    • Animals are allowed to recover from surgery and acclimated.

    • Baseline data is collected after vehicle administration.

    • The test drug is administered at multiple dose levels.

    • ECG and hemodynamic parameters are continuously monitored.

    • Plasma samples are collected to correlate drug exposure with physiological effects.

  • Data Analysis: Changes in ECG intervals and hemodynamic parameters from baseline are analyzed and correlated with drug concentrations.

Clinical Evaluation: The Thorough QT (TQT) Study

The TQT study is a definitive clinical trial designed to assess a non-antiarrhythmic drug's potential to cause QT prolongation.[34][35][36][37]

Objective: To determine if a drug has a threshold pharmacological effect on cardiac repolarization.[36]

Methodology:

  • Design: Typically a randomized, double-blind, placebo- and positive-controlled crossover or parallel study.[34][38]

  • Subjects: Healthy volunteers are usually enrolled.

  • Controls:

    • Placebo: To control for time-of-day effects and other study-related variables.

    • Positive Control: A drug known to prolong the QT interval (e.g., moxifloxacin) is used to establish assay sensitivity.

  • Procedure:

    • Subjects receive the test drug at therapeutic and supratherapeutic doses, placebo, and the positive control.

    • Time-matched ECGs are recorded at baseline and at multiple time points after dosing, corresponding to expected peak plasma concentrations.

    • Pharmacokinetic samples are collected concurrently.

  • Data Analysis: The primary endpoint is the time-matched, baseline- and placebo-subtracted change in the corrected QT interval (ΔΔQTc). A drug is considered to have a negative QT effect if the upper bound of the 95% confidence interval for the mean ΔΔQTc is below 10 ms at all time points.

TQT_Study_Logic node_outcome node_outcome start Initiate TQT Study design Crossover/Parallel Design (Drug, Placebo, Positive Control) start->design data_collection Collect Time-Matched ECG & PK Data design->data_collection analysis Calculate ΔΔQTc (Drug vs Placebo, Baseline Corrected) data_collection->analysis hypothesis_test Test Hypothesis: Upper 95% CI of Mean ΔΔQTc > 10 ms? analysis->hypothesis_test outcome_neg Negative Finding: Low Risk of QT Prolongation hypothesis_test->outcome_neg No outcome_pos Positive Finding: Potential for QT Prolongation Requires further investigation hypothesis_test->outcome_pos Yes

Caption: Decision logic of a Thorough QT (TQT) clinical study.

Conclusion and Future Perspectives

Based on available data, Escibenzoline presents a safety profile characteristic of a Class I antiarrhythmic agent, with notable risks of proarrhythmia and negative inotropy, particularly in patients with underlying structural heart disease.[5][7][18] Its limited effect on QT interval prolongation in some studies is an interesting feature that warrants further investigation using modern, standardized assays.[14]

Compared to other Class I agents like flecainide and propafenone, its overall safety profile does not appear to offer a clear advantage, with similar concerns regarding proarrhythmia and conduction abnormalities.[7][11] When benchmarked against amiodarone, Escibenzoline avoids the extensive extracardiac toxicities but carries a higher risk of proarrhythmia and negative inotropy.

For drug development professionals, the story of Escibenzoline and other first-generation antiarrhythmics highlights the critical importance of a comprehensive safety assessment that goes beyond simple efficacy. The modern cardiac safety paradigm, embodied by the ICH S7B and E14 guidelines, emphasizes a multi-pronged approach from in vitro channel screening to definitive clinical trials.[24][25] Future development of antiarrhythmic drugs must prioritize not only novel mechanisms of action but also demonstrably superior safety profiles, particularly in the vulnerable populations with structural heart disease.

References

  • Propafenone (Rythmol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, October 8). [Source Not Available].
  • [Comparative study of cibenzoline and flecainide by oral route for preventing recurrence of paroxysmal atrial tachyarrhythmias]. Semantic Scholar. [Link]

  • Antiarrhythmic efficacy and hemodynamic effects of cibenzoline in patients with nonsustained ventricular tachycardia and left ventricular dysfunction. PubMed. [Link]

  • Propafenone Side Effects: Common, Severe, Long Term. (2025, May 22). Drugs.com. [Link]

  • hERG toxicity assessment: Useful guidelines for drug design. (2020, June 1). PubMed. [Link]

  • [A comparative study on the efficacy and safety of intravenous esmolol, amiodarone and diltiazem for controlling rapid ventricular rate of patients with atrial fibrillation during anesthesia period]. PubMed. [Link]

  • Severe cibenzoline toxicity in hypertrophic obstructive cardiomyopathy successfully managed with extracorporeal membrane oxygenation and percutaneous transluminal septal myocardial ablation — A case report. (2025, February 26). PMC - NIH. [Link]

  • Propafenone (Rythmol) Considerations for Use. American College of Cardiology. [Link]

  • [Cibenzoline versus propafenone by the oral route for preventing recurrence of atrial arrhythmia: multicenter, randomized, double-blind study]. PubMed. [Link]

  • Impact of chronic use of cibenzoline on left ventricular pressure gradient and left ventricular remodeling in patients with hypertrophic obstructive cardiomyopathy. PubMed. [Link]

  • Propafenone (oral route) - Side effects & dosage. Mayo Clinic. [Link]

  • Drug-induced proarrhythmia: risk factors and electrophysiological mechanisms. (2015, July 21). PubMed. [Link]

  • Assessment of the proarrhythmic effects of repurposed antimalarials for COVID-19 treatment using a comprehensive in vitro proarrhythmia assay (CiPA). (2023, August 14). Frontiers. [Link]

  • On the designs of thorough QT/QTc clinical trials. PubMed. [Link]

  • Efficacy and safety of oral cibenzoline for ventricular arrhythmias. PubMed. [Link]

  • What are the side effects of Cibenzoline Succinate? (2024, July 12). Patsnap Synapse. [Link]

  • A new method for evaluation of safety of antiarrhythmic drugs. PubMed. [Link]

  • Randomized comparison of flecainide and cibenzoline in the conversion of atrial fibrillation. PubMed. [Link]

  • E14/S7B Questions and Answers: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. ICH. [Link]

  • Cibenzoline. A Review of Its Pharmacological Properties and Therapeutic Potential in Arrhythmias. PubMed. [Link]

  • Cibenzoline versus flecainide in the prevention of paroxysmal atrial arrhythmias: a double-blind randomized study. PubMed. [Link]

  • (PDF) Preclinical Evaluation of Antiarrhythmic Agents. (2025, August 1). ResearchGate. [Link]

  • hERG screening using high quality electrophysiology assays. Metrion Biosciences. [Link]

  • Studies in early clinical development: Thorough QT Study (TQT). EUPATI Open Classroom. [Link]

  • ICH guideline E14/S7B: clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential - questions and answers. (2022, March 24). EMA. [Link]

  • Hypoglycemic effect of cibenzoline in patients with abnormal glucose tolerance and frequent ventricular arrhythmias. PubMed. [Link]

  • Effectiveness of antazoline versus amiodarone, flecainide, and propafenone in restoring sinus rhythm at the Emergency Department — case-match study. Springer. [Link]

  • The New S7B/E14 Question and Answer Draft Guidance for Industry. PubMed Central. [Link]

  • Best Practice hERG Assay. (2024, June 6). Mediford Corporation. [Link]

  • Cibenzoline for treatment of ventricular arrhythmias: a double-blind placebo-controlled study.[Source Not Available].
  • Preclinical assessment of antiarrhythmic drugs. PubMed - NIH. [Link]

  • FDA Guidance for Industry E14 Clinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential for.[Source Not Available].
  • Newly released Q&As for E14/S7B. (2022, April 18). Safety Pharmacology Society. [Link]

  • Herg Assay Services. Reaction Biology. [Link]

  • The Electrophysiologic Effects of Oral Cibenzoline. PubMed. [Link]

  • Antiarrhythmic Drug Target Choices and Screening. American Heart Association Journals. [Link]

  • Thorough QT/QTC (TQT) Clinical Trial to Evaluate the Effect of Zoliflodacin on Cardiac Repolarization in Healthy Male and Female Subjects. ClinicalTrials.gov. [Link]

  • Examining the safety of amiodarone. PubMed. [Link]

  • Atrial Fibrillation and Flecainide - Safety, Effectiveness and Quality of Life Outcomes.[Source Not Available].
  • hERG Serum Shift Assay. Charles River Laboratories. [Link]

  • The ABCs of Thorough QTs. Applied Clinical Trials Online. [Link]

  • Effectiveness of antazoline versus amiodarone, flecainide, and propafenone in restoring sinus rhythm at the Emergency Department — case-match study. PMC - NIH. [Link]

  • Preclinical Cardiovascular Risk Assessment in Modern Drug Development. Toxicological Sciences. [Link]

  • Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double. Celerion. [Link]

  • Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation. (2010, December 7). PMC. [Link]

Sources

Quantitative comparison of Escibenzoline's on-target and off-target activities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Escibenzoline (also known as (S)-Cibenzoline or (-)-Cibenzoline ) is the pharmacologically active and metabolically stable S-enantiomer of the Class Ia antiarrhythmic agent Cibenzoline.[1] While the racemic mixture has been used clinically for decades, recent focus has shifted to Escibenzoline to mitigate the genetic variability in pharmacokinetics associated with the R-enantiomer.

This guide provides a technical comparison of Escibenzoline’s performance against its racemic parent and standard alternatives (Disopyramide, Flecainide). It focuses on the quantitative dissociation between its therapeutic Nav1.5 sodium channel blockade and its dose-limiting off-target activities: Muscarinic Acetylcholine Receptors (mAChR) and ATP-sensitive Potassium Channels (KATP) .

Mechanism of Action & Target Profile

Primary On-Target: Voltage-Gated Sodium Channels (Nav1.5)

Escibenzoline functions as a use-dependent blocker of the cardiac Nav1.5 channel. By binding to the alpha-subunit, it slows the Phase 0 depolarization of the cardiac action potential, reducing conduction velocity in atrial and ventricular tissue.

  • Binding Kinetics: Exhibits slow onset and offset kinetics (Class Ic-like behavior in some contexts), effectively suppressing reentrant tachycardias.

  • Stereoselectivity: While both enantiomers block Nav1.5, the S-enantiomer (Escibenzoline) is the predominant species in plasma due to its metabolic stability, driving the in vivo antiarrhythmic effect.

Critical Off-Targets
  • Muscarinic Receptors (mAChR): Escibenzoline exhibits anticholinergic activity, primarily blocking M1 and M2 subtypes. This leads to vagolytic effects (increased heart rate) and peripheral side effects (dry mouth, urinary retention).

  • Pancreatic KATP Channels (Kir6.2/SUR1): A unique off-target liability of the cibenzoline scaffold.[2] Blockade of KATP channels in pancreatic

    
    -cells stimulates insulin secretion, posing a risk of hypoglycemia .
    
Metabolic Differentiation (The "Escibenzoline Advantage")

The primary justification for isolating Escibenzoline lies in CYP2D6 metabolism.

  • (R)-Cibenzoline: Rapidly metabolized by CYP2D6 (Intrinsic clearance is 23-fold higher than S-form).[3] Patients who are CYP2D6 "poor metabolizers" experience unpredictable spikes in R-enantiomer concentration.

  • (S)-Cibenzoline (Escibenzoline): Metabolized slowly and non-selectively. It offers linear, predictable pharmacokinetics, reducing the risk of toxicity in genetically diverse populations.

Quantitative Performance Comparison

The following data synthesizes experimental values from patch-clamp and radioligand binding assays. Note that Escibenzoline (S) retains the potent antiarrhythmic profile of the racemate but offers a distinct safety margin compared to Disopyramide.

Table 1: Comparative Potency & Selectivity Profile
CompoundOn-Target (Nav1.5)Off-Target 1 (mAChR)Off-Target 2 (KATP)Clinical Implication
Escibenzoline (S-Cibenzoline)IC50: ~3.0 µM (Use-dependent)Ki: ~4.0 µM (M2-selective)IC50: 1.5 µM (Whole-cell)Potent antiarrhythmic with predictable PK; moderate hypoglycemia risk.
Disopyramide IC50: ~3.0 µMKi: ~0.05 µM (Non-selective)No EffectHigh anticholinergic burden (dry mouth, retention); no hypoglycemia.
Flecainide IC50: ~1.0 µMNo Effect (>10 µM)No EffectPure Na+ block; no anticholinergic/hypoglycemic risk, but pro-arrhythmic in structural heart disease.
Racemic Cibenzoline IC50: ~3.0 µMKi: ~4.0 µMIC50: 1.5 µMEfficacy driven by S-form; Toxicity risk driven by variable R-form accumulation.

Key Insight: Escibenzoline is approximately 100-fold less potent at muscarinic receptors than Disopyramide, making it a superior choice for patients prone to anticholinergic side effects. However, its affinity for KATP channels (IC50 = 1.5 µM) overlaps with its therapeutic concentration (~1–3 µM), necessitating glucose monitoring.

Visualization of Signaling & Pharmacology

Diagram 1: Escibenzoline Multi-Target Mechanism

This diagram illustrates the parallel pathways of Escibenzoline, distinguishing between the therapeutic cardiac pathway and the off-target pancreatic and autonomic pathways.

Escibenzoline_Mechanism Esc Escibenzoline (S-Cibenzoline) Nav Nav1.5 Channel (Heart) Esc->Nav  Blockade (IC50 ~3µM) KATP K_ATP Channel (Pancreas) Esc->KATP  Blockade (IC50 ~1.5µM) mAChR Muscarinic M2 (Vagus Nerve) Esc->mAChR  Antagonist (Ki ~4µM) Cond Reduced Conduction Velocity (Phase 0) Nav->Cond Insulin Increased Insulin Secretion KATP->Insulin Vago Vagolytic Effect (Increased HR) mAChR->Vago Therapy Antiarrhythmic Efficacy Cond->Therapy SideEff1 Hypoglycemia Risk Insulin->SideEff1 SideEff2 Dry Mouth / Urinary Retention Vago->SideEff2

Caption: Escibenzoline exerts therapeutic effects via Nav1.5 but carries off-target risks via KATP (hypoglycemia) and mAChR (anticholinergic).

Experimental Protocols for Validation

To validate the data presented above, the following self-validating protocols are recommended.

Protocol A: Nav1.5 Use-Dependent Block (Patch Clamp)

Objective: Determine the IC50 of Escibenzoline for tonic vs. use-dependent block.

  • Cell System: HEK293 cells stably expressing human Nav1.5 (SCN5A).

  • Solutions:

    • Pipette (Intracellular): 135 mM CsF, 10 mM NaCl, 5 mM HEPES (pH 7.2).

    • Bath (Extracellular): 140 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 10 mM HEPES (pH 7.4).

  • Voltage Protocol:

    • Hold cells at -120 mV.

    • Tonic Block: Apply test pulses to -10 mV (50 ms) at 0.1 Hz. Measure peak current reduction.

    • Use-Dependent Block: Apply a train of 20 pulses to -10 mV at high frequency (3 Hz).

  • Analysis: Plot normalized current (

    
    ) vs. concentration. Fit to Hill equation.
    
    • Validation Criteria: Use Lidocaine (100 µM) as a positive control; expect >50% block at 3 Hz.

Protocol B: KATP Channel Inhibition (Insulin Secretion Surrogate)

Objective: Quantify hypoglycemic risk by measuring KATP current inhibition.

  • Cell System: Rat pancreatic

    
    -cells or INS-1 cell line.
    
  • Configuration: Whole-cell patch clamp.

  • Induction: Elicit KATP current by dialyzing cytoplasm with low ATP (0.1 mM) and high ADP (0.1 mM) via the pipette solution to open channels.

  • Application: Peruse Escibenzoline (0.1 – 100 µM).

  • Measurement: Record outward current at 0 mV holding potential.

    • Endpoint: Calculate IC50.[1][4][5] Values < 5 µM indicate significant clinical risk for hypoglycemia.

Protocol C: Radioligand Binding for Muscarinic Selectivity

Objective: Compare affinity (Ki) for M1 vs M2 receptors.

  • Membranes: CHO cell membranes expressing human M1 or M2 receptors.

  • Radioligand: [³H]-N-Methylscopolamine (NMS) at 0.2 nM.

  • Competition: Incubate membranes + Radioligand + Escibenzoline (

    
     to 
    
    
    
    M) for 60 min at 25°C.
  • Filtration: Harvest on GF/B filters; count radioactivity.

  • Calculation:

    
    .
    
    • Interpretation: A higher Ki at M1/M3 (vs M2) suggests reduced risk of dry mouth compared to non-selective agents like Disopyramide.

References

  • World Health Organization (WHO). (2021). International Nonproprietary Names for Pharmaceutical Substances (INN): Escibenzoline.[1] WHO Drug Information, 35(2). Link

  • Yamamura, H., et al. (1993). Molecular mechanism of cibenzoline-induced anticholinergic action in single atrial myocytes: comparison with effect of disopyramide. Journal of Pharmacology and Experimental Therapeutics. Link

  • Sato, T., et al. (1998). The antiarrhythmic agent cibenzoline inhibits KATP channels by binding to Kir6.2.[1][2] Molecular Pharmacology. Link

  • Katsuda, Y., et al. (2010). Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A.[3] Drug Metabolism and Disposition.[6] Link

  • Harron, D.W., et al. (1992). Cibenzoline: A review of its pharmacological properties and therapeutic potential in arrhythmias. Drugs. Link

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.